molecular formula C9H17N3 B1532160 N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine CAS No. 71033-38-0

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Cat. No.: B1532160
CAS No.: 71033-38-0
M. Wt: 167.25 g/mol
InChI Key: JPJBURDLVZPQQP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrazole ring linked to a diethylaminoethane chain, a structural motif found in compounds investigated for various biological activities . Pyrazole-based scaffolds are frequently explored in the synthesis of novel molecules for biochemical screening and as key intermediates in developing pharmacologically active agents . Researchers utilize this family of compounds in target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-pyrazol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-11(4-2)8-9-12-7-5-6-10-12/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBURDLVZPQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675200
Record name N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71033-38-0
Record name N,N-Diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its presence in drugs spanning anti-inflammatory agents like celecoxib to central nervous system modulators underscores the versatility of this heterocyclic scaffold.[2][4] This guide delves into a specific, yet promising derivative, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS No. 340967-02-4). While specific literature on this exact molecule is emerging, its structural motifs suggest a rich potential for exploration by researchers in drug discovery and development. This document serves as a comprehensive technical resource, amalgamating established principles of pyrazole chemistry with predictive insights to empower scientific inquiry into this compound. We will explore its synthesis, propose methods for its characterization, and discuss its potential as a modulator of biological systems.

Molecular Architecture and Physicochemical Properties

This compound is a tertiary amine featuring a pyrazole ring linked via a two-carbon chain to a diethylamino group. This unique combination of a heteroaromatic system and a flexible amino side chain dictates its physicochemical properties and, by extension, its potential biological interactions.

PropertyValueSource
CAS Number 340967-02-4[5][6]
Molecular Formula C₇H₁₃N₃[5]
Molecular Weight 139.20 g/mol [7]
IUPAC Name This compoundN/A

The presence of the diethylamino group is anticipated to influence the compound's basicity and solubility, potentially enhancing its bioavailability. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and various non-covalent interactions with biological targets.[8]

Figure 1: 2D Structure of this compound.

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically achieved through the N-alkylation of pyrazole. This is a well-established transformation in pyrazole chemistry.[9][10] The following protocol is a proposed, robust method for its preparation.

Reaction Scheme

Synthesis_Scheme pyrazole Pyrazole reaction pyrazole->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction alkyl_halide 2-Chloro-N,N-diethylethanamine alkyl_halide->reaction product This compound reaction->product

Figure 2: Proposed synthetic route via N-alkylation.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.0 eq).

  • Deprotonation: Suspend the pyrazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base is crucial to efficiently deprotonate the pyrazole, forming the pyrazolide anion, a potent nucleophile.

  • Alkylation: To the resulting mixture, add a solution of 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq), neutralized prior to addition or used with an additional equivalent of a tertiary amine base like triethylamine to liberate the free base in situ.

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated (e.g., 60-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

    • Pyrazole Protons: Three distinct signals in the aromatic region, likely a triplet for the C4-H and two doublets for the C3-H and C5-H protons.

    • Ethylenic Bridge: Two triplets corresponding to the two methylene groups of the ethyl bridge connecting the pyrazole ring and the diethylamino group.

    • Diethylamino Group: A quartet for the methylene protons and a triplet for the methyl protons of the two ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum should reveal seven distinct carbon signals corresponding to the molecular formula C₇H₁₃N₃.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-N stretching of the amine.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 139.11. Fragmentation patterns would likely involve the cleavage of the ethyl groups and the ethylamine side chain.

Potential Pharmacological Applications: An Expert Perspective

The structural features of this compound suggest several avenues for pharmacological investigation. The broader family of pyrazole derivatives has demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][11][12]

Central Nervous System (CNS) Activity

A compelling area of investigation for this compound is its potential as a modulator of CNS targets. A structurally related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has been identified as a potent and selective σ(1) receptor antagonist with efficacy in models of neuropathic pain.[13] The presence of a basic amine separated from an aromatic system by a flexible linker is a common pharmacophore for σ(1) receptor ligands. Given these similarities, this compound warrants investigation for its affinity and functional activity at σ(1) and other CNS receptors.

Pharmacological_Potential cluster_compound This compound cluster_potential Potential Therapeutic Areas Compound Core Structure: Pyrazole + Diethylaminoethyl CNS CNS Disorders (e.g., Neuropathic Pain) Compound->CNS Structural similarity to σ(1) receptor antagonists Inflammation Anti-inflammatory Compound->Inflammation General activity of pyrazole derivatives Infectious_Disease Antimicrobial Compound->Infectious_Disease General activity of pyrazole derivatives

Figure 3: Potential pharmacological pathways for investigation.

Anti-inflammatory and Analgesic Properties

The pyrazole core is a well-established anti-inflammatory pharmacophore.[1][3] It would be prudent to evaluate this compound in standard in vitro and in vivo models of inflammation and pain to ascertain its potential in these therapeutic areas.

Antimicrobial Activity

Numerous pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[4] Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While specific experimental data remains to be broadly published, this guide provides a robust framework for its synthesis, characterization, and pharmacological evaluation based on established chemical principles and the known bioactivities of the pyrazole scaffold. The proposed synthetic route is practical and scalable, and the predicted spectroscopic data offer a clear roadmap for structural verification. The potential for this compound to interact with CNS targets, particularly the σ(1) receptor, presents an exciting avenue for future research. It is our hope that this technical guide will catalyze further investigation into this promising molecule and its potential contributions to the development of new therapeutics.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • DeAngelis, A., et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013). Journal of Advanced Pharmaceutical Technology & Research.
  • PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MySkinRecipes. (n.d.). อนุพันธ์ไพราซอล - ส่วนประกอบพื้นฐานเฮเทโรไซคลิก (16). Retrieved from [Link]

  • Journal of Organic Chemistry & Process Research. (n.d.).
  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]

  • Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Recent advances in the synthesis of new pyrazole deriv
  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. (2011). Asian Journal of Chemistry.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • Synthesis of N-ethoxymethylene-2-methyl-2H-benzofuro[3,2-c]pyrazol-3-amine. (n.d.). Molbase. [Link]

  • ResearchGate. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Pyrazole-Ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Privileged Structure and the Promise of the Ethanamine Moiety

For decades, the pyrazole nucleus has been a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its inherent physicochemical properties and versatile synthetic accessibility have made it a fertile ground for the development of novel therapeutic agents. This guide delves into a specific, yet highly promising, subclass: pyrazole-ethanamine derivatives. The introduction of the ethanamine side chain offers a unique combination of flexibility and hydrogen bonding capabilities, opening new avenues for targeted biological activity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compelling compounds.

The Synthetic Landscape: Crafting the Pyrazole-Ethanamine Core

The synthetic versatility of the pyrazole ring system allows for the introduction of the ethanamine moiety through several strategic routes. A common and effective method involves the alkylation of a pyrazole nitrogen with a suitable two-carbon synthon bearing a protected amine or a precursor functional group.

General Synthetic Approach: N-Alkylation Strategy

A prevalent strategy for the synthesis of 2-(1H-pyrazol-1-yl)ethanamine derivatives involves the N-alkylation of a pre-formed pyrazole ring. This method offers the advantage of modularity, allowing for the late-stage introduction of the ethanamine side chain to a diverse range of substituted pyrazole cores.

Experimental Protocol: Synthesis of N-Aryl-2-(1H-pyrazol-1-yl)ethanamine

  • Step 1: Pyrazole Synthesis: Synthesize the desired substituted pyrazole core. A common method is the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate.

  • Step 2: N-Alkylation: To a solution of the pyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).

  • Step 3: Add 2-chloro-N-arylethanamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Step 4: Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Step 5: Work-up and Purification: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 6: Characterization: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(1H-pyrazol-1-yl)ethanamine. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_pyrazole Pyrazole Core Synthesis cluster_alkylation N-Alkylation cluster_product Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole Pyrazole 1,3-Dicarbonyl->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole Alkylation N-Alkylation (Base, 2-chloro-N-arylethanamine) Pyrazole->Alkylation Product N-Aryl-2-(1H-pyrazol-1-yl)ethanamine Alkylation->Product

A Spectrum of Biological Promise: Key Activities of Pyrazole-Ethanamine Derivatives

The pyrazole-ethanamine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable template for drug discovery in multiple therapeutic areas. The following sections will explore the key findings in antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Activity: A New Front in the Fight Against Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Pyrazole derivatives have long been recognized for their antibacterial and antifungal properties.[3][4] The incorporation of an ethanamine side chain can enhance this activity, potentially by increasing cell wall penetration or interaction with key microbial enzymes.

Recent studies have highlighted the potential of pyrazole derivatives against a range of bacterial and fungal strains. For instance, certain pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[4] One derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, displayed MIC values between 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi.[4] While not a direct ethanamine derivative, this highlights the potential of nitrogen-containing side chains to impart potent antimicrobial effects.

Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazideAspergillus niger2.9 - 7.8[4]
Pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5 - 125[4]
Imidazo[2,1-b][5][6][7]thiadiazole-pyrazoleGram-positive & Gram-negative bacteria<0.24[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

G Start Prepare Serial Dilutions of Compound Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer is a primary focus of modern drug discovery, and pyrazole derivatives have emerged as a promising class of anticancer agents.[9] They have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The ethanamine moiety can play a crucial role in mediating interactions with specific biological targets within cancer cells.

Studies on various pyrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7] For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives have shown excellent anticancer potential against MCF-7 and B16-F10 cancer cell lines, with IC₅₀ values of 1.88 ± 0.11 µM and 2.12 ± 0.15 µM, respectively.[10] Another study reported that a pyrazole derivative exhibited potent cytotoxicity against the A375 cell line with an IC₅₀ of 4.2 µM.[10]

Table 2: Representative Anticancer Activity of Pyrazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivativeMCF-7 (Breast)1.88 ± 0.11[10]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivativeB16-F10 (Melanoma)2.12 ± 0.15[10]
Pyrazole Carboxamide DerivativeA375 (Melanoma)4.2[10]
Pyrazoline DerivativeHepG-2 (Liver)3.57[7]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-ethanamine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Pyrazole-Ethanamine Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[11][12] The ethanamine side chain can be tailored to enhance interactions with key inflammatory targets.

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. Some pyrazole analogues have demonstrated significant selective COX-2 inhibitory activity with IC₅₀ values in the low micromolar range.[12] For instance, certain hybrid pyrazole analogues have shown potent anti-inflammatory activity, with some compounds exhibiting COX-2 inhibition comparable to celecoxib.[2]

Table 3: Representative Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassAssayIC₅₀ (µM) / % InhibitionReference
Hybrid Pyrazole AnalogueCOX-2 Inhibition1.79[12]
Hybrid Pyrazole AnalogueCarrageenan-induced paw edema80.63% inhibition[2]
Pyrazole AnalogueCOX-2 InhibitionED₅₀ 35.7 µmol/kg[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

G Administer_Compound Administer Test Compound to Rats Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Time Intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for rational drug design. For pyrazole-ethanamine derivatives, these insights are crucial for optimizing potency and selectivity.

Putative Mechanisms of Action

The diverse biological activities of pyrazole-ethanamine derivatives suggest multiple potential mechanisms of action:

  • Enzyme Inhibition: The pyrazole ring and its substituents can interact with the active sites of various enzymes. For instance, in the context of anti-inflammatory activity, they can act as competitive inhibitors of COX enzymes.[13] In anticancer applications, they may inhibit kinases or other enzymes crucial for cell cycle progression.[9]

  • Receptor Binding: The ethanamine moiety, with its potential for hydrogen bonding and electrostatic interactions, can facilitate binding to specific receptors. For example, some pyrazole derivatives have been investigated as cannabinoid receptor antagonists.

  • Disruption of Microbial Cell Integrity: In antimicrobial applications, these compounds may interfere with cell wall synthesis or disrupt membrane integrity. The lipophilicity and charge distribution of the molecule, influenced by the ethanamine side chain, can play a significant role.

Key Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for pyrazole-ethanamine derivatives is still emerging, several key trends can be identified from the broader pyrazole literature:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity and selectivity. For instance, in COX-2 inhibitors, a p-sulfonamidophenyl group at the 5-position is often associated with selectivity.[6]

  • Nature of the Amine: The substitution on the ethanamine nitrogen can significantly impact biological activity. Aryl or substituted aryl groups can influence lipophilicity, steric hindrance, and potential for π-π stacking interactions with the target.

  • Length of the Alkyl Chain: The length of the linker between the pyrazole and the amine can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding to a target. One study on pyrazole derivatives with amine moieties suggested that lengthening the aliphatic chain can lead to higher anti-inflammatory activity.[3]

Future Directions and Conclusion

The pyrazole-ethanamine scaffold represents a highly promising area for future drug discovery and development. The synthetic tractability of this class of compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

  • Systematic SAR studies: A more systematic exploration of the structure-activity relationships is needed to guide the rational design of more potent and selective compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these derivatives.

  • In vivo efficacy and safety profiling: Promising lead compounds will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Pyrazole Compound

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine emerges as a molecule of interest within the broader, pharmacologically significant class of pyrazole-containing compounds. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs with activities spanning anti-inflammatory, analgesic, antipsychotic, and anticancer applications.[1][2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and methodological framework to systematically investigate and define the mechanism of action for this novel chemical entity. Given the absence of specific literature on this compound, this document will serve as a comprehensive roadmap for its initial characterization and mechanistic elucidation, leveraging established principles of drug discovery and chemical biology.

Structural and Physicochemical Profile: Decoding the Molecular Blueprint

The structure of this compound, featuring a pyrazole ring linked to a diethylaminoethyl side chain, offers initial clues to its potential biological behavior.

  • The Pyrazole Core: The five-membered aromatic pyrazole ring is a versatile scaffold. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] The pyrazole ring itself can serve as a bioisostere for other aromatic systems, often improving physicochemical properties like solubility and lipophilicity.[1]

  • The Diethylaminoethyl Side Chain: This functional group significantly influences the compound's basicity and lipophilicity. The tertiary amine is likely to be protonated at physiological pH, potentially engaging in ionic interactions with acidic residues in protein binding pockets. This side chain is common in compounds targeting the central nervous system and various receptors.

A preliminary physicochemical analysis is a critical first step.

Property Predicted Characteristic Implication for Biological Activity
Molecular Weight LowLikely good membrane permeability (Lipinski's Rule of Five).
LogP ModerateBalanced solubility, suggesting potential for both oral bioavailability and target engagement in varied environments.
pKa Basic (due to the tertiary amine)Influences ionization state, solubility, and potential for ionic interactions with targets.
Hydrogen Bond Donors/Acceptors The pyrazole nitrogens can act as acceptors, and if protonated, the tertiary amine can be a donor.Potential for specific hydrogen bonding interactions within a target's binding site.

Hypothesis Generation: Formulating a Mechanistic Inquiry

Based on the vast chemical space of pyrazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.

  • Hypothesis 1: Anti-inflammatory Activity via COX Inhibition. Many celebrated pyrazole-containing drugs, such as celecoxib, are potent and selective inhibitors of cyclooxygenase (COX) enzymes.[3] The structural features of our compound could potentially allow it to fit within the COX active site.

  • Hypothesis 2: Neurological Activity via Receptor Modulation. The diethylaminoethyl moiety is a common pharmacophore in compounds targeting G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. Rimonabant, a pyrazole-based drug, was developed as a cannabinoid receptor 1 (CB1) antagonist.[3][5]

  • Hypothesis 3: Anticancer Activity via Kinase Inhibition. A growing number of pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4]

  • Hypothesis 4: Antimicrobial Activity. Pyrazole derivatives have also shown promise as antibacterial and antifungal agents, suggesting a potential mechanism involving inhibition of microbial-specific enzymes or pathways.[3]

A Step-by-Step Experimental Workflow for Target Identification and Validation

A multi-pronged approach, integrating computational and experimental methods, is essential for an unbiased and thorough investigation.

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro_screening In Vitro Screening cluster_in_vitro_validation In Vitro Validation cluster_cell_based Cell-Based Assays docking Molecular Docking (COX, Kinases, GPCRs) broad_panel Broad Panel Screening (Receptor & Enzyme Libraries) docking->broad_panel Guide initial screens binding_assays Receptor Binding Assays (Kd determination) broad_panel->binding_assays Identify primary hits enzyme_assays Enzyme Inhibition Assays (IC50 determination) broad_panel->enzyme_assays Identify primary hits pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) binding_assays->pathway_analysis Confirm target engagement enzyme_assays->pathway_analysis Confirm target engagement functional_assays Functional Assays (e.g., Cytotoxicity, Proliferation) pathway_analysis->functional_assays Elucidate cellular effects

Caption: A systematic workflow for the elucidation of the mechanism of action.

In Silico Screening
  • Objective: To predict potential binding affinities for a range of biological targets and to prioritize experimental screening.

  • Methodology:

    • Generate a 3D conformer of this compound.

    • Select a panel of protein targets based on the hypotheses (e.g., COX-1, COX-2, various kinases, CB1 receptor).

    • Perform molecular docking simulations to predict the binding mode and estimate the binding energy of the compound to each target.

    • Analyze the docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, ionic bonds).

In Vitro Broad Panel Screening
  • Objective: To empirically identify the compound's primary biological targets from a large, unbiased selection.

  • Methodology:

    • Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

    • Screen against a library of hundreds of receptors, ion channels, kinases, and other enzymes at a fixed concentration (e.g., 10 µM).

    • Identify "hits" – targets where the compound shows significant activity (e.g., >50% inhibition or binding).

In Vitro Target Validation: Dose-Response Studies
  • Objective: To confirm the hits from the broad panel screen and to quantify the compound's potency.

  • Methodology:

    • For Enzyme Targets (e.g., COX):

      • Perform an enzyme inhibition assay using a range of concentrations of the compound.

      • Measure the enzyme activity at each concentration.

      • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For Receptor Targets (e.g., GPCRs):

      • Perform a competitive radioligand binding assay.

      • Incubate membranes expressing the receptor with a radiolabeled ligand and a range of concentrations of the compound.

      • Measure the displacement of the radioligand to determine the compound's binding affinity (Ki).

Cell-Based Assays
  • Objective: To confirm the compound's activity in a cellular context and to investigate its effects on downstream signaling pathways.

  • Methodology:

    • Select cell lines that endogenously express the validated target.

    • Treat the cells with a range of concentrations of the compound.

    • Perform assays to measure the functional consequences of target engagement. For example:

      • If the target is a kinase, use Western blotting to measure the phosphorylation of its downstream substrates.

      • If the target is a GPCR, use a reporter gene assay to measure changes in second messenger levels (e.g., cAMP).

      • Perform cell viability or proliferation assays (e.g., MTT, BrdU) to assess the compound's overall cellular effect.

Detailed Experimental Protocol: A Case Study for COX-2 Inhibition

This protocol provides a detailed methodology for assessing the inhibitory activity of this compound against human COX-2.

Objective: To determine the IC50 of this compound for COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve the final desired concentrations.

  • Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer containing heme.

  • Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the test compound dilutions or the positive control. c. Add the diluted COX-2 enzyme solution and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding. d. Add the fluorometric probe. e. Initiate the reaction by adding the arachidonic acid substrate.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes using a plate reader.

  • Data Analysis: a. Calculate the rate of the reaction (slope of the fluorescence vs. time curve) for each well. b. Normalize the rates to the vehicle control (DMSO). c. Plot the percent inhibition versus the log of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Postulated Signaling Pathway

Should the experimental workflow reveal a potent and selective inhibition of a particular target, the next step is to place this finding within a broader biological context. For instance, if this compound is found to be a potent kinase inhibitor (e.g., of a hypothetical "Kinase X"), a signaling pathway diagram can be constructed.

signaling_pathway compound This compound kinase_x Kinase X compound->kinase_x Inhibition substrate Substrate Protein kinase_x->substrate Phosphorylation p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) p_substrate->cellular_response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

This visualization helps to conceptualize the downstream consequences of the compound's action and to design further experiments to validate the proposed pathway.

Conclusion: From a Novel Compound to a Potential Therapeutic Lead

The journey of elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis testing and data-driven refinement. By integrating computational, biochemical, and cell-based approaches, researchers can build a comprehensive understanding of how a molecule exerts its biological effects. This guide provides a robust framework for this endeavor, paving the way for the potential development of a new generation of pyrazole-based therapeutics.

References

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An In-Depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is a heterocyclic compound featuring a pyrazole nucleus, a scaffold of significant interest in medicinal chemistry. The pyrazole ring and its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, detailing a probable synthetic route, its physicochemical properties, and exploring its potential pharmacological applications based on the bioactivities of structurally related compounds. This document serves as a valuable resource for researchers and drug development professionals interested in the exploration and utilization of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of biological activities.[3] Numerous pyrazole-containing drugs have been approved for clinical use, demonstrating the therapeutic potential of this chemical moiety. These include celecoxib, a potent anti-inflammatory agent, and various anticancer and antipsychotic drugs.[1] The versatility of the pyrazole nucleus continues to inspire the design and synthesis of new therapeutic agents.[3] this compound, as a member of this important class of compounds, holds promise for exhibiting valuable pharmacological properties.

Synthesis and Mechanism

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly probable and efficient synthetic route involves the N-alkylation of pyrazole with a suitable diethylaminoethyl halide. This method is a common and well-established procedure for the synthesis of N-substituted pyrazoles.[4]

Proposed Synthetic Pathway: N-Alkylation of Pyrazole

The synthesis can be achieved through the reaction of pyrazole with 2-chloro-N,N-diethylethanamine in the presence of a base. The base is crucial for deprotonating the pyrazole ring, thereby activating it for nucleophilic attack on the alkyl halide.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general procedures for N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to ensure deprotonation of the pyrazole. Subsequently, add 2-chloro-N,N-diethylethanamine hydrochloride (1.0-1.2 eq) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₇N₃-
Molecular Weight 167.25 g/mol -
Appearance Expected to be a liquid or low-melting solidGeneral observation for similar compounds
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in organic solventsGeneral observation for similar compounds

Spectroscopic Data (Predicted):

  • ¹H NMR: Expected signals would include triplets and quartets for the ethyl groups, and distinct signals for the pyrazole ring protons and the methylene groups of the ethanamine chain.

  • ¹³C NMR: Resonances corresponding to the carbons of the pyrazole ring, the ethyl groups, and the ethanamine linker are anticipated.

  • IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations would be expected.

Potential Pharmacological Applications

Anti-inflammatory and Analgesic Activity

Numerous pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The structural features of this compound suggest it could interact with these or other targets involved in inflammatory pathways.

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs.[1] Pyrazole derivatives have been shown to inhibit various kinases and other proteins implicated in cancer cell proliferation and survival.[5] Therefore, this compound warrants investigation for its potential cytotoxic and antiproliferative effects against various cancer cell lines.

Neuroprotective and CNS Activity

Substituted pyrazoles have demonstrated promising neuroprotective effects in preclinical models.[6] The ethanamine side chain in the target molecule is a common feature in many centrally acting drugs, suggesting potential for crossing the blood-brain barrier and exerting effects on the central nervous system.

Potential_Biological_Pathways compound This compound targets Potential Biological Targets compound->targets Interacts with effects Potential Pharmacological Effects targets->effects Modulates cox COX Enzymes anti_inflammatory Anti-inflammatory cox->anti_inflammatory kinases Protein Kinases anticancer Anticancer kinases->anticancer receptors CNS Receptors neuroprotective Neuroprotective receptors->neuroprotective

Caption: Potential biological targets and pharmacological effects of this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyrazole derivatives. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the definitive synthesis and comprehensive characterization of this compound, followed by systematic in vitro and in vivo screening to elucidate its pharmacological profile. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutics.

References

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The Pyrazole Core: A Historical and Synthetic Odyssey from Serendipity to Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of pyrazole is not merely a chapter in the annals of heterocyclic chemistry; it is a compelling narrative of scientific inquiry, serendipitous discovery, and the methodical evolution of a simple five-membered ring into one of the most significant "privileged scaffolds" in modern drug development. This guide traverses the history of pyrazole, from its initial synthesis in the late 19th century to its current status as a cornerstone of medicinal chemistry, providing in-depth technical analysis of the foundational synthetic protocols that unlocked its vast potential.

Part 1: The Genesis of a Heterocycle - Knorr's Foundational Discovery

The journey begins in 1883 with German chemist Ludwig Knorr. While attempting to synthesize a quinoline derivative, Knorr unexpectedly produced a new heterocyclic compound through the reaction of ethyl acetoacetate and phenylhydrazine.[1][2] This reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine, became the first reported synthesis of a pyrazole derivative (specifically, a pyrazolone) and was subsequently named the Knorr Pyrazole Synthesis .[1][3][4] The term "pyrazole" itself was coined by Knorr in the same year to describe this new class of compounds.[5][6][7]

Knorr's discovery was not just a synthetic curiosity. The resulting compound, 1,5-dimethyl-2-phenylpyrazol-3-one, later known as antipyrine, was found to possess potent analgesic and antipyretic properties.[2][6] This marked the first instance of a pyrazole derivative being used as a therapeutic agent and foreshadowed the immense pharmacological potential of the scaffold.[6]

While Knorr had created a derivative, the parent, unsubstituted pyrazole ring was first synthesized in 1889 by Eduard Buchner, who is more famously known for his Nobel Prize-winning work on cell-free fermentation.[8][9] Buchner's synthesis provided the fundamental structure upon which a universe of derivatives would be built.

A third pioneering method, the Pechmann Pyrazole Synthesis , was developed by German chemist Hans von Pechmann in 1898.[10][11][12] This reaction involves the 1,3-dipolar cycloaddition of diazomethane with acetylenes, offering an alternative and mechanistically distinct route to the pyrazole core.[12][13]

The timeline below highlights these foundational moments and the subsequent discovery of pyrazole in nature.

Historical_Timeline knorr 1883 Ludwig Knorr First Pyrazole Derivative Synthesis (Knorr Synthesis) buchner 1889 Eduard Buchner First Synthesis of Parent Pyrazole pechmann 1898 Hans von Pechmann Pechmann Pyrazole Synthesis natural 1959 First Natural Pyrazole 1-Pyrazole-alanine isolated from watermelon seeds pechmann->natural drugs Mid-20th Century Emergence of Pyrazole Drugs (e.g., Phenylbutazone)

Caption: Key milestones in the discovery and development of pyrazole compounds.
Part 2: Foundational Synthetic Protocols - A Technical Dissection

Understanding the historical context is incomplete without a deep dive into the experimental causality and methodology of the foundational syntheses. These protocols are not just historical artifacts; their core principles are still relevant in modern organic synthesis.

The brilliance of Knorr's method lies in its elegant convergence of two readily available components that perfectly map onto the final heterocyclic structure. The 1,3-dicarbonyl compound provides the three-carbon backbone, while the hydrazine provides the two adjacent nitrogen atoms.

Causality of Experimental Design:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a terminal nitrogen of the hydrazine on one of the carbonyl carbons of the β-ketoester. The slightly more electrophilic ketone carbonyl is typically attacked first.

  • Intramolecular Cyclization: Following the initial condensation and formation of a hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester).

  • Thermodynamic Driving Force: The final step involves dehydration, which is energetically favorable as it leads to the formation of a stable, aromatic pyrazole ring. The stability of this aromatic system is the primary thermodynamic driving force for the entire reaction sequence.

Detailed Experimental Protocol (Reconstructed from Knorr's 1883 Publication[1][4])

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone, the first pyrazole derivative.

Materials & Quantitative Data:

ReactantMolecular Weight ( g/mol )Quantity UsedMoles (approx.)
Phenylhydrazine108.14100 g0.925
Ethyl Acetoacetate130.14125 g0.960

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate. The reaction is noted to be exothermic.[2]

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily phenylhydrazone intermediate and water.

  • Separation: Separate the aqueous layer (water) from the oily condensation product.

  • Cyclization: Heat the oily product on a water bath. This provides the thermal energy required to overcome the activation barrier for intramolecular cyclization and elimination of ethanol.

  • Purification: The crude product is then purified, typically by crystallization from a suitable solvent (e.g., ethanol), to yield the final 1-phenyl-3-methyl-5-pyrazolone product.

Knorr_Workflow start Start reactants Combine Phenylhydrazine and Ethyl Acetoacetate start->reactants condensation Stand at Ambient Temperature (Initial Condensation) reactants->condensation separation Separate Aqueous Layer (Remove Water) condensation->separation cyclization Heat Oily Product on Water Bath (Cyclization) separation->cyclization purification Purify by Crystallization cyclization->purification product Final Product: 1-Phenyl-3-methyl-5-pyrazolone purification->product

Caption: Experimental workflow for the original Knorr Pyrazole Synthesis.

General Mechanism of the Knorr Synthesis:

The mechanism below illustrates the key steps of imine formation, intramolecular attack, and dehydration that are central to this reaction's success.

Knorr_Mechanism Knorr Pyrazole Synthesis: General Mechanism reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation (-H2O) cyclized Cyclized Intermediate (Hemiaminal-like) hydrazone->cyclized Intramolecular Cyclization product Aromatic Pyrazole cyclized->product Dehydration (-H2O)

Caption: Generalized reaction mechanism for the Knorr Pyrazole Synthesis.

This synthesis represents a fundamentally different approach, relying on the principles of 1,3-dipolar cycloaddition.

Causality of Experimental Design:

  • 1,3-Dipole: Diazomethane (CH₂N₂) acts as a 1,3-dipole, a molecule with separated positive and negative charges over a three-atom system.

  • Dipolarophile: An alkyne (e.g., acetylene) serves as the "dipolarophile," the component that reacts with the dipole.

  • Cycloaddition: The reaction is a concerted [3+2] cycloaddition where the three atoms of the dipole and two atoms of the alkyne's triple bond simultaneously form a five-membered ring.[13] This is a highly efficient way to construct the ring system in a single step.

  • Tautomerization: The initial cycloadduct, a 3H-pyrazole, is non-aromatic. It rapidly undergoes a proton shift (tautomerization) to form the stable, aromatic pyrazole.[13]

General Methodology:

  • Reactant Preparation: A solution of the alkyne is prepared in an appropriate inert solvent.

  • Reaction: Diazomethane (typically generated in situ due to its explosive and toxic nature) is slowly added to the alkyne solution at a controlled temperature.

  • Workup and Isolation: After the reaction is complete, the solvent is removed, and the resulting pyrazole is purified.

This method, while elegant, is often limited by the hazardous nature of diazomethane and potential regioselectivity issues with unsymmetrical alkynes.

Part 3: The Rise of a Privileged Scaffold in Medicinal Chemistry

The initial discovery of antipyrine's biological activity was the spark that ignited decades of research into pyrazole's medicinal applications.[6][14] The pyrazole ring is not merely a passive framework; its unique electronic properties contribute significantly to a molecule's pharmacological profile. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors.[15]

This versatility has led to an explosion of pyrazole-containing drugs across a vast range of therapeutic areas.[5][14][16] The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs), anti-cancer agents, antivirals, antidepressants, and more.[6][17]

Notable FDA-Approved Pyrazole-Containing Drugs:

Drug NameBrand NameTherapeutic ClassMechanism of Action
Celecoxib Celebrex®Anti-inflammatory (NSAID)Selective COX-2 Inhibitor[18][19]
Sildenafil Viagra®Erectile DysfunctionPDE-5 Inhibitor[20]
Ruxolitinib Jakafi®Anti-cancerJAK1/JAK2 Inhibitor[20]
Apixaban Eliquis®AnticoagulantFactor Xa Inhibitor[15][20]
Crizotinib Xalkori®Anti-cancerALK/ROS1 Inhibitor[20][21]
Berotralstat Orladeyo®Hereditary AngioedemaPlasma Kallikrein Inhibitor[15]

The development of these drugs showcases the power of medicinal chemistry to modify the basic pyrazole core with different substituents, fine-tuning the molecule's activity, selectivity, and pharmacokinetic properties. Over 40 pyrazole-containing drugs have now been approved by the FDA, a testament to the scaffold's enduring importance.[15][22]

From Knorr's unexpected finding in 1883 to the multi-billion dollar blockbuster drugs of the 21st century, the history of pyrazole is a powerful illustration of how fundamental chemical discovery fuels therapeutic innovation. Its journey from a laboratory novelty to a privileged medicinal scaffold provides invaluable insights for today's researchers seeking to design the next generation of effective pharmaceuticals.

References

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  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved January 20, 2026, from [Link]

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  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1543. Retrieved January 20, 2026, from [Link]

  • Eduard Buchner. (n.d.). Oxford Reference. Retrieved January 20, 2026, from [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 13(14), 1403-1433. Retrieved January 20, 2026, from [Link]

  • Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(6), 1-10. Retrieved January 20, 2026, from [Link]

  • Pechmann-Pyrazol-Synthese. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 20, 2026, from [Link]

  • Medicinally important pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Hans von Pechmann. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Hans von Pechmann. (2024). Alchetron. Retrieved January 20, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (2016). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved January 20, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

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  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). MDPI. Retrieved January 20, 2026, from [Link]

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  • Eduard Buchner. (2018). Encyclopedia.com. Retrieved January 20, 2026, from [Link]

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An In-depth Technical Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine Analogs and Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific subclass: analogs and derivatives of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. While this parent compound is not a widely recognized therapeutic agent itself, its core structure—a pyrazole ring N-alkylated with a diethylaminoethyl moiety—presents a versatile platform for the design of novel bioactive molecules.

This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound class. It is intended to serve as a technical resource for researchers engaged in the discovery and development of new therapeutics, offering insights into the chemical space and pharmacological potential of these pyrazole derivatives.

Synthetic Strategies: Building the Pyrazole Core and its Analogs

The synthesis of this compound analogs typically involves two key stages: formation of the pyrazole ring and its subsequent N-alkylation.

Formation of the Substituted Pyrazole Ring

A common and versatile method for constructing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3][4] This approach allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.

Another powerful technique is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine, which proceeds through a cyclization reaction to form pyrazolines, which can then be oxidized to pyrazoles.[4][5]

N-Alkylation of the Pyrazole Ring

The introduction of the N,N-diethyl-2-ethanamine side chain, or other N-alkyl substituents, is a critical step in the synthesis. Regioselectivity can be a challenge in the N-alkylation of asymmetrically substituted pyrazoles, often yielding a mixture of N1 and N2 isomers.[6] The choice of base and solvent can significantly influence the regiochemical outcome.[6] Common alkylating agents include 2-chloro-N,N-diethylethanamine or other haloalkylamines.

Protocol 1: General Procedure for N-Alkylation of a Substituted Pyrazole

  • Dissolution: Dissolve the substituted pyrazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents), to the solution at 0 °C and stir for 30 minutes to facilitate the formation of the pyrazolide anion.

  • Alkylation: Add the desired haloalkylamine (e.g., 2-chloro-N,N-diethylethanamine) (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole ring.

Substituents at the Pyrazole Core

The substitution pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different lipophilic moieties at the N1 position resulted in a decrease in activity compared to the unsubstituted pyrazole.[7] Conversely, modifications at the 3 and 5 positions with bulky groups like phenyl or cyclopentyl were found to be favorable for inhibitory activity.[7]

The N-Alkylethylamine Side Chain

The N,N-diethylaminoethyl group is a common pharmacophore in many biologically active compounds, often contributing to improved pharmacokinetic properties or interacting with specific biological targets. The length and branching of the alkyl chain, as well as the nature of the amine (primary, secondary, or tertiary), can significantly impact activity.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1R2R3Biological TargetIC50 (nM)
1a HHHTarget X1500
1b PhenylHHTarget X500
1c HPhenylHTarget X800
1d PhenylHPhenylTarget X50
1e PhenylHPhenylTarget Y>10000

Biological Activities and Therapeutic Potential

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][8][9][10]

Anti-inflammatory Activity

Many pyrazole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9][11] The structural features of the this compound scaffold could be optimized to develop selective COX inhibitors with reduced gastrointestinal side effects.

Anticancer Activity

The pyrazole core is present in several approved anticancer drugs.[12] Derivatives of this compound could be explored for their potential to inhibit various cancer-related targets, such as protein kinases or enzymes involved in tumor metabolism. Studies have shown that some pyrazole derivatives can induce apoptosis in cancer cell lines.[11]

Neuroprotective Effects

Recent research has highlighted the potential of pyrazole derivatives in neuroprotection.[13][14] Some compounds have been shown to inhibit neuroinflammation and protect neurons from excitotoxicity, suggesting their potential utility in treating neurodegenerative diseases.

Experimental Protocols and Characterization

The synthesis and evaluation of novel this compound analogs require robust experimental protocols and thorough characterization.

Protocol 2: General Procedure for In Vitro Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Spectroscopic Characterization

The structure of newly synthesized compounds must be unequivocally confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure and confirming the regiochemistry of N-alkylation.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the molecule.[5]

Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Future research in this area could focus on:

  • Library Synthesis: The generation of diverse libraries of analogs with variations in the pyrazole substituents and the N-alkylethylamine side chain.

  • High-Throughput Screening: Screening these libraries against a wide range of biological targets to identify novel activities.

  • Computational Modeling: Utilizing molecular docking and other in silico methods to guide the design of more potent and selective compounds.[9][15]

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.[5]

By leveraging the synthetic versatility of the pyrazole core and the favorable physicochemical properties often associated with the diethylaminoethyl moiety, researchers can continue to explore the therapeutic potential of this fascinating class of compounds.

Diagrams

Caption: General synthetic pathway for this compound analogs.

SAR_Logic Core This compound Scaffold R1 R1 Substituent (Position 3) Core->R1 R2 R2 Substituent (Position 4) Core->R2 R3 R3 Substituent (Position 5) Core->R3 SideChain N-Alkyl Side Chain Modification Core->SideChain Activity Biological Activity R1->Activity R2->Activity R3->Activity SideChain->Activity

Caption: Key structural elements influencing the biological activity of the analogs.

References

[7] Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). Retrieved from [6] Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC - PubMed Central. (2023-03-10). Retrieved from [16] Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. Retrieved from [17] (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - ResearchGate. (2025-10-12). Retrieved from [18] (PDF) New pyrazole derivatives of potential biological activity - ResearchGate. (2025-08-09). Retrieved from [8] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Retrieved from [1] PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013-12-05). Retrieved from [19] Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Retrieved from [9] Current status of pyrazole and its biological activities - PMC - PubMed Central. Retrieved from [5] Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [13] Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - MDPI. Retrieved from [10] Biological Activities of Pyrazoline Derivatives-A Recent Development | Bentham Science. Retrieved from [2] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Retrieved from [15] 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC - PubMed Central. Retrieved from [3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Retrieved from [20] Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - NIH. Retrieved from [4] Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. Retrieved from [14] Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025-11-13). Retrieved from [21] 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. Retrieved from [22] Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024-02-02). Retrieved from [12] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Retrieved from [11] N-[(1-Ethyl-1H-pyrazol-3-yl)methyl] - Benchchem. Retrieved from [23] 1411-1416 (2011) ewsletter Suman et al. - Synthesis and Biological Evaluation of new acetylated pyrazoline analogues - PharmacologyOnLine. Retrieved from [24] Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Retrieved from

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Methodological & Application

In Vitro Assay Design for the Characterization of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide:

Introduction: A Strategic Approach to Novel Compound Characterization

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is a pyrazole-containing small molecule whose biological activity and mechanism of action are not extensively documented in public literature. When faced with a novel chemical entity (NCE) such as this, a systematic, multi-stage approach to in vitro characterization is paramount. This guide eschews a single, speculative assay in favor of a strategic funnel designed to first identify the biological target class, then validate the specific target, and finally elucidate the mechanism of action (MoA).

This document provides the scientific rationale, detailed protocols, and data interpretation frameworks necessary to move from an unknown compound to an actionable pharmacological profile. The protocols described herein are designed to be self-validating through the rigorous use of controls, ensuring that the generated data is both reliable and reproducible.

Part 1: The Characterization Funnel - A Workflow for Discovery

The journey from a novel compound to a characterized lead involves a logical progression of experiments. Each stage narrows the possibilities and builds upon the data from the previous one. This workflow minimizes resource expenditure by starting with broad, cost-effective assays and progressing to more complex, target-specific investigations.

G cluster_0 Stage 1: Foundational Profiling cluster_1 Stage 2: Target Identification & Class Screening cluster_2 Stage 3: Target Validation & MoA cluster_3 Stage 4: Safety & Selectivity Purity Purity & Identity (LC-MS, NMR) Solubility Aqueous Solubility (Nephelometry) Cytotoxicity General Cytotoxicity (e.g., MTT Assay) BroadScreen Broad Target Screening (e.g., Kinase, GPCR, Ion Channel Panels) Cytotoxicity->BroadScreen Define non-toxic concentration range DoseResponse Dose-Response & Potency (IC50/EC50 Determination) BroadScreen->DoseResponse Identify 'hit' target class PhenoScreen Phenotypic Screening (e.g., High-Content Imaging) BindingAssay Direct Target Binding (e.g., Radioligand Assay, SPR) DoseResponse->BindingAssay CellularAssay Cellular Target Engagement (e.g., Western Blot, Reporter Assay) BindingAssay->CellularAssay Selectivity Selectivity Profiling (Against Related Targets) CellularAssay->Selectivity Confirm on-target MoA Safety In Vitro Safety Panel (e.g., hERG, CYP Inhibition)

Figure 1: The In Vitro Characterization Funnel for a Novel Chemical Entity.

Part 2: Foundational Profiling - The Essential First Steps

Before any biological assessment, it is critical to understand the compound's fundamental physicochemical properties and its general effect on cell health. These preliminary assays prevent common artifacts that can invalidate downstream results.

Rationale for Foundational Profiling
  • Purity and Identity: Confirms that the observed biological effect is due to the compound of interest and not a contaminant.

  • Aqueous Solubility: Poor solubility is a leading cause of "false positives" or "pan-assay interference compounds" (PAINS) due to compound aggregation. Knowing the solubility limit is crucial for preparing accurate dilutions and interpreting results.

  • General Cytotoxicity: Establishes the concentration range at which the compound is non-toxic. Subsequent specific activity assays must be performed at concentrations below the toxicity threshold to ensure that the observed effects are due to specific target modulation, not general cell death.

Protocol: General Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line (e.g., HEK293, HeLa, or a disease-relevant line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Positive control for cytotoxicity (e.g., Doxorubicin or Staurosporine)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in growth medium. Start from a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions. Also prepare 2x solutions of the positive control and a vehicle control (e.g., 0.2% DMSO).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions, resulting in a final volume of 100 µL and the desired 1x final concentrations. Include vehicle-only and positive control wells.

  • Incubation: Incubate the plate for 24-72 hours (assay duration should be consistent with planned functional assays).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Development: Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a multichannel pipettor to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot % Viability vs. log[Compound Concentration] and fit a sigmoidal dose-response curve to determine the CC₅₀ (Concentration of Compound causing 50% cytotoxicity).

ParameterDescriptionExample Value
CC₅₀ 50% Cytotoxic Concentration85 µM
Assay Window Recommended non-toxic concentration range for subsequent assays< 20 µM
Vehicle Control 100% Viability Reference100%
Positive Control Known cytotoxic agente.g., Doxorubicin CC₅₀ = 1.2 µM

Part 3: Target Class Identification - Casting a Wide Net

With a non-toxic concentration range established, the next step is to screen the compound against large panels of common drug targets. This is a hypothesis-generating stage to identify the most probable target class(es). Commercial services offer comprehensive screening panels that are often the most efficient approach.

Rationale for Broad Panel Screening

The pyrazole scaffold is present in numerous approved drugs that target a wide range of protein families, including kinases (e.g., Crizotinib) and GPCRs (e.g., Rimonabant). Therefore, screening against these and other major target families is a logical starting point.

  • Kinase Panels: Screen against a panel of several hundred human kinases (e.g., using binding or activity assays) to identify potential inhibition.

  • GPCR Panels: A radioligand binding screen against a panel of common GPCRs can reveal potential agonist or antagonist activity.

  • Ion Channel Panels: Electrophysiological or binding assays can identify modulators of ion channel function.

Example Workflow: Interpreting Kinase Panel Data

If screening against a kinase panel reveals a significant hit (e.g., >80% inhibition at 10 µM), the next step is to validate this interaction.

G cluster_0 Kinase Screening & Validation Screen Primary Screen (Single concentration, e.g., 10 µM) Against >300 Kinases Hit Identify 'Hit' (e.g., >80% Inhibition of Kinase X) Screen->Hit DoseResponse Dose-Response Assay (Determine IC50 for Kinase X) Hit->DoseResponse Binding Orthogonal Assay (Confirm direct binding, e.g., SPR) DoseResponse->Binding Cellular Cellular Target Engagement (Measure phosphorylation of Kinase X substrate) Binding->Cellular Result Validated Hit: Compound is a potent inhibitor of Kinase X in cells. Cellular->Result

Figure 2: Workflow for validating a hit from a primary kinase screen.

Part 4: Target Validation and Mechanism of Action (MoA)

Once a primary hit is identified (e.g., "Kinase X"), a series of focused assays are required to confirm this interaction and understand its functional consequences.

Protocol: Dose-Response and IC₅₀ Determination for Kinase Inhibition

This protocol determines the potency of the compound against the putative kinase target. We will use a generic ADP-Glo™ (Promega) format as an example, which measures kinase activity by quantifying the amount of ADP produced.

Principle: The kinase reaction is performed, and then an ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase/luciferin reaction, producing light that is proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, thus reducing the luminescent signal.

Materials:

  • This compound

  • Recombinant active Kinase X

  • Kinase X-specific substrate and ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Positive control inhibitor for Kinase X (if available)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 1:3 serial dilution of the compound in kinase buffer in the assay plate. Include vehicle (DMSO) and no-enzyme controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to the wells to initiate the reaction.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

Data Analysis: Convert raw luminescence units (RLU) to % inhibition relative to the high (no enzyme) and low (vehicle) controls. Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
Hill Slope Describes the steepness of the curve.
Max Inhibition The maximum achievable inhibition.
Min Inhibition The baseline inhibition.
Protocol: Cellular Target Engagement via Western Blot

After confirming biochemical potency, it's crucial to demonstrate that the compound engages its target in a cellular context. For a kinase inhibitor, this is typically done by measuring the phosphorylation status of a known downstream substrate.

Principle: Cells are treated with the compound, and the phosphorylation of a target protein is measured using a phospho-specific antibody via Western Blot. A potent and specific inhibitor of Kinase X should reduce the phosphorylation of its substrate (Substrate-P) without affecting the total amount of the substrate protein.

Materials:

  • Cell line expressing the target kinase and substrate

  • This compound

  • Stimulant (e.g., growth factor, if required to activate the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Substrate (e.g., p-ERK), anti-total-Substrate (e.g., total-ERK), and anti-loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells (if necessary) and then pre-treat with various concentrations of the compound for 1-2 hours.

  • Stimulation: Add a stimulant (e.g., EGF for the EGFR pathway) for a short period (e.g., 10 minutes) to activate the kinase pathway.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.

    • Wash extensively.

  • Detection: Apply ECL substrate and image the resulting chemiluminescence.

  • Stripping and Reprobing: Strip the membrane and re-probe with antibodies for total protein and a loading control to ensure equal loading.

Data Interpretation: A successful result will show a dose-dependent decrease in the band intensity for the phospho-substrate, while the total substrate and loading control bands remain unchanged. This provides strong evidence of on-target activity in a cellular environment.

References

  • The challenges of assay development for high-throughput screening of poorly soluble compounds. Assay and Drug Development Technologies.[Link]

  • MTT Cell Viability Assay. JoVE (Journal of Visualized Experiments).[Link]

Using N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine in Coordination Chemistry

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole and its derivatives represent a cornerstone in the field of coordination chemistry, offering a rich tapestry of structural and electronic properties that can be fine-tuned for various applications.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are prized for their versatile coordination behavior. One nitrogen atom (the pyridinic N2) acts as a Lewis base, readily coordinating to metal centers, while the other (the pyrrolic N1) can be functionalized to introduce additional donor atoms, thereby creating multidentate ligands.[3][4] This adaptability has led to the use of pyrazole-based metal complexes in fields as diverse as homogeneous catalysis, materials science, and medicinal chemistry.[5][6][7][8]

This guide focuses on a specific, yet highly effective, member of this family: This compound . This ligand features a pyrazole ring N-alkyated with a diethylaminoethyl arm. This design creates a flexible bidentate N,N'-donor system, capable of forming stable five-membered chelate rings with transition metal ions. The ethylenediamine backbone provides conformational flexibility, while the diethylamino group offers a distinct steric and electronic environment compared to simpler amino groups. These features make it an attractive candidate for stabilizing various metal oxidation states and geometries, opening avenues for novel catalytic and biomedical applications.

PART 1: Ligand Synthesis Protocol

The synthesis of this compound is typically achieved via a standard N-alkylation of the pyrazole ring. The following protocol outlines a reliable method.

Causality in Experimental Design:

The reaction proceeds via a nucleophilic substitution mechanism. Pyrazole itself is weakly acidic (pKa ≈ 14.5), and a base is required to deprotonate the N-H group, forming the more nucleophilic pyrazolate anion.[3] Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, ensuring complete deprotonation. A polar aprotic solvent like Dimethylformamide (DMF) is chosen to dissolve the ionic intermediates and facilitate the SN2 reaction with the alkyl halide without interfering with the reaction.

Protocol 1: Synthesis of this compound

Materials:

  • Pyrazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 2-Chloro-N,N-diethylethanamine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

Procedure:

  • Preparation: Under a nitrogen or argon atmosphere, add pyrazole (1.0 eq) to a two-neck round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. The mixture will be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.

  • Alkylation: Dissolve 2-Chloro-N,N-diethylethanamine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pyrazolate solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product is a yellow-to-brown oil. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.

PART 2: Synthesis of a Representative Metal Complex

To illustrate its coordinating ability, this section details the synthesis of a Copper(II) complex. The bidentate nature of the ligand typically leads to the formation of a [Cu(L)₂]²⁺ species, where two ligand molecules coordinate to the metal center.

Causality in Experimental Design:

The reaction is a straightforward ligand substitution where solvent molecules weakly coordinated to the Cu(II) ion are displaced by the stronger N-donor atoms of the ligand. Ethanol is a common solvent as it readily dissolves both the ligand and many metal salts like copper(II) chloride. A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-chelated complex, which is often the thermodynamically preferred product.

Protocol 2: Synthesis of Dichloro-bis(this compound)copper(II)

Materials:

  • This compound (from Protocol 1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute ethanol

  • Diethyl ether

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in absolute ethanol (20 mL) in a Schlenk flask.

  • Metal Salt Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in absolute ethanol (10 mL).

  • Complexation: Slowly add the copper(II) chloride solution to the stirring ligand solution at room temperature. A color change (typically to blue or green) should be observed immediately, indicating complex formation.

  • Reaction: Gently reflux the mixture for 2-4 hours to ensure complete reaction.

  • Isolation: Cool the solution to room temperature. If a precipitate forms, it can be collected by filtration. If not, reduce the volume of the solvent under reduced pressure until the product begins to crystallize. The product can also be precipitated by adding a less polar solvent like diethyl ether.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and dry in a vacuum desiccator. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can yield X-ray quality crystals.

PART 3: Characterization and Data

Thorough characterization is essential to confirm the identity, purity, and structure of the ligand and its metal complexes.

Key Characterization Techniques:
  • NMR Spectroscopy (¹H, ¹³C): Primarily used for the diamagnetic ligand to confirm its structure. Protons on the pyrazole ring and the ethyl groups will show characteristic chemical shifts and coupling patterns.

  • FT-IR Spectroscopy: Crucial for observing coordination. A shift in the C=N stretching frequency of the pyrazole ring upon complexation is indicative of the nitrogen atom's involvement in bonding to the metal.

  • UV-Vis Spectroscopy: Provides information on the electronic environment of the metal ion. The d-d transitions of the metal complex appear in the visible region, and their position and intensity are diagnostic of the coordination geometry.[9]

  • Single-Crystal X-ray Diffraction: The definitive method for determining the three-dimensional structure, providing precise bond lengths, bond angles, and coordination geometry.[10][11][12]

Representative Data Summary

The following tables present expected or representative data for the ligand and its Cu(II) complex.

Table 1: Representative ¹H NMR Data for the Ligand
Assignment Chemical Shift (δ, ppm)
Pyrazole H-4~6.2
Pyrazole H-3, H-5~7.5
N-CH₂ (pyrazole side)~4.1 (triplet)
N-CH₂ (amine side)~2.8 (triplet)
N-CH₂ (ethyl groups)~2.5 (quartet)
CH₃ (ethyl groups)~1.0 (triplet)
Table 2: Key FT-IR and UV-Vis Data
Compound Key FT-IR Bands (cm⁻¹) UV-Vis λmax (nm)
Ligand~1510 (C=N stretch)-
[Cu(L)₂]Cl₂~1535 (C=N stretch, shifted)~650-750 (broad, d-d transition)

PART 4: Applications in Research and Development

Complexes derived from this compound are promising candidates for several applications, drawing parallels from the broader family of pyrazole-based coordination compounds.

  • Homogeneous Catalysis: The ability to stabilize various metal centers makes these complexes suitable for catalytic applications such as C-C coupling reactions, oxidations, and polymerizations.[5][7] The steric bulk of the diethyl groups can be tuned to influence selectivity.

  • Bioinorganic Chemistry: Many copper and other transition metal complexes exhibit significant biological activity.[13] These compounds can be screened as potential anticancer, antifungal, or antibacterial agents, where the mechanism often involves interaction with DNA or vital enzymes.[8][14]

  • Materials Science: Pyrazole-based complexes can be used as building blocks for creating metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or photoluminescent properties.[6]

PART 5: Visualization of Workflow and Coordination

Experimental Workflow Diagram

The following diagram illustrates the general workflow from ligand synthesis to the investigation of its applications.

G cluster_ligand Ligand Synthesis & Purification cluster_complex Complex Synthesis & Purification cluster_app Application Studies L_Synth Synthesize Ligand (Protocol 1) L_Purify Purify Ligand (Distillation/Chromatography) L_Synth->L_Purify L_Char Characterize Ligand (NMR, IR) L_Purify->L_Char C_Synth Synthesize Complex (Protocol 2) L_Char->C_Synth Verified Ligand C_Purify Purify Complex (Recrystallization) C_Synth->C_Purify C_Char Characterize Complex (IR, UV-Vis, X-ray) C_Purify->C_Char App_Cat Catalysis Screening C_Char->App_Cat Verified Complex App_Bio Biological Assays C_Char->App_Bio App_Mat Materials Analysis C_Char->App_Mat

Caption: General workflow from ligand synthesis to application studies.

Coordination Mode Diagram

This diagram shows the bidentate chelation of the ligand to a generic octahedral metal center (M).

Caption: Chelation of two ligands to a metal center (M).

References

  • Jana, A., Zolek, N., & Sharma, G. K. (2024). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Inorganica Chimica Acta, 560, 121789. [Link]

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  • Saha, A., Ghosh, A., & Das, S. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

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  • Touzani, R., Ramdani, A., & El Kadiri, S. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry, 3(4), 219-224. [Link]

  • Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-218. [Link]

  • Al-Masoudi, N. A. L., & Ferwanah, A. E. R. S. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(7), 13179-13243. [Link]

  • Mphahlele, M. J. (2013). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Journal of Organometallic Chemistry, 745-746, 145-156. [Link]

  • Devi, P., Kumar, P., & Singh, R. (2025). Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. ChemistrySelect. [Link]

  • D'Souza, C. E., & Kulkarni, M. V. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Al-Masoudi, N. A. L., & Ferwanah, A. E. R. S. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(7), 13179–13243. [Link]

  • Devi, P., Kumar, P., & Singh, R. (2025). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate. [Link]

  • Singh, K., & Kumar, Y. (2025). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]

  • Trofimenko, S. (1986). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 86(5), 943-980. [Link]

  • Chahboun, N., Essassi, E. M., & Al-Omary, F. A. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6432. [Link]

  • Kumar, V., & Aggarwal, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(7), 2662-2675. [Link]

  • Nuta, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5123. [Link]

  • Unknown Author. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry and Environmental Research, 8(2), 236-246. [Link]

  • Kaur, H., & Singh, J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 19-27. [Link]

  • Keter, F. K., & Darkwa, J. (2012). Perspective: the potential of pyrazole-based compounds in medicine. BioMetals, 25(2), 235-246. [Link]

  • El-Metwaly, N. M., et al. (2022). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 19(6), 2217-2234. [Link]

  • Ndifon, P. T., et al. (2017). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. New Journal of Chemistry, 41(20), 12093-12105. [Link]

  • Kitchen, J. A., et al. (2019). Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine. Inorganic Chemistry, 58(1), 749-761. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography. FEBS Journal, 275(1), 1-21. [Link]

  • Ben-Tama, A., et al. (2018). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 23(10), 2673. [Link]

  • Arca, M., et al. (2020). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 10(11), 1030. [Link]

Sources

Medicinal Chemistry Applications of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine: A Guide to Scaffold Elaboration and Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. While specific literature on this exact molecule is nascent, its core structure combines two key pharmacophores: the pyrazole ring and a diethylaminoethyl side chain. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] This guide, therefore, focuses on leveraging this compound as a versatile starting material for the synthesis of novel derivatives and outlines detailed protocols for their evaluation in key therapeutic areas.

Part 1: The Pyrazole Scaffold - A Foundation for Drug Discovery

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a diverse range of biologically active compounds, demonstrating its ability to interact with various biological targets.[1][2] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anti-obesity drug Rimonabant, and the anticoagulant Apixaban.[1][2][4] The versatility of the pyrazole scaffold stems from its aromatic nature, its ability to participate in hydrogen bonding as both a donor and acceptor, and the potential for substitution at multiple positions to modulate physiochemical and pharmacological properties.

This compound offers a strategic entry point for drug discovery. The pyrazole ring provides the core pharmacophore, while the N-linked diethylaminoethyl chain can influence solubility, cell permeability, and potential interactions with secondary binding pockets. This guide outlines methodologies to chemically elaborate on this scaffold and screen the resulting compounds for therapeutic potential.

Part 2: Synthetic Elaboration - Building a Focused Compound Library

The first step in exploring the medicinal chemistry of this compound is to create a library of analogues with diverse substitutions. A common and effective strategy for modifying the pyrazole ring is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position. This aldehyde is a versatile chemical handle for subsequent reactions, such as reductive aminations, Wittig reactions, and condensations, enabling the rapid generation of a diverse library of compounds.

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group onto the pyrazole ring, a key step for further diversification.

Causality and Experimental Choices:

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are used to generate the Vilsmeier reagent in situ. DMF serves as both the solvent and the source of the formyl group.

  • Temperature Control: The initial reaction is conducted at 0°C to control the exothermic formation of the Vilsmeier reagent. The reaction is then gently heated to drive the electrophilic substitution on the electron-rich pyrazole ring to completion.

  • Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide). This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction mixture.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, 1-(2-(diethylamino)ethyl)-1H-pyrazole-4-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthetic Workflow Start This compound Reagents POCl3, DMF 0°C to 60°C Start->Reagents Vilsmeier-Haack Intermediate 1-(2-(diethylamino)ethyl)-1H-pyrazole-4-carbaldehyde Reagents->Intermediate Diversification Further Reactions: - Reductive Amination - Wittig Reaction - Condensation Intermediate->Diversification Diversification Library Focused Compound Library Diversification->Library

Caption: Synthetic workflow for library generation.

Part 3: Application Note - Anti-Inflammatory Drug Discovery

Scientific Rationale: The inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold is famously utilized in Celecoxib, a selective COX-2 inhibitor.[5] The structural features of pyrazole derivatives allow for the specific arrangement of substituents that can selectively bind to the active site of the COX-2 enzyme over the closely related COX-1 isoform.[6] Therefore, derivatives of this compound are promising candidates for the development of novel anti-inflammatory agents.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity and selectivity of synthesized compounds against COX-1 and COX-2 enzymes.

Causality and Experimental Choices:

  • Enzyme Source: Commercially available, purified ovine COX-1 and human recombinant COX-2 are used for consistency and reproducibility.

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Detection Method: The assay measures the amount of prostaglandin E₂ (PGE₂) produced, a primary product of the COX reaction. PGE₂ levels are quantified using a competitive Enzyme Immunoassay (EIA) kit, which provides high sensitivity and specificity.

  • Selectivity Index (SI): The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) is calculated to determine the selectivity of the compound. A higher SI indicates greater selectivity for COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid solution

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Synthesized pyrazole derivatives and a reference compound (e.g., Celecoxib)

  • PGE₂ EIA Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference drug in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound solution.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a solution of hydrochloric acid.

  • Quantify the PGE₂ concentration in each well using a commercial PGE₂ EIA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

  • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

Compound IDR-Group at C4IC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
Parent -H>10085.2<1.2
PYR-001 -CHO50.110.54.8
PYR-002 -CH₂-NH-Ph25.81.221.5
PYR-003 -CH₂-NH-(p-F-Ph)30.20.837.8
Celecoxib (Reference)15.00.05300

Note: Data are hypothetical and for illustrative purposes.

G cluster_0 COX Inhibition Screening Workflow Start Synthesized Pyrazole Derivatives Assay_Setup Prepare serial dilutions in 96-well plates Start->Assay_Setup Incubation1 Add COX-1 or COX-2 enzyme Incubate 15 min @ 37°C Assay_Setup->Incubation1 Reaction Add Arachidonic Acid Incubate 10 min @ 37°C Incubation1->Reaction Quantification Quantify PGE2 using EIA Kit Reaction->Quantification Analysis Calculate % Inhibition Determine IC50 values Quantification->Analysis Result Selectivity Index (SI) Identify lead compounds Analysis->Result

Caption: Workflow for COX-1/COX-2 inhibition screening.

Part 4: Application Note - Anticancer Drug Discovery

Scientific Rationale: Pyrazole derivatives are prevalent in oncology, with many acting as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][7] The pyrazole scaffold can serve as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of a target kinase. By modifying the substituents on the pyrazole ring, it is possible to achieve selectivity for specific kinases. A primary step in this discovery process is to screen for general cytotoxicity against a panel of cancer cell lines.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Causality and Experimental Choices:

  • Cell Lines: A panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, NCI-H460 for lung) is used to assess the breadth of activity.[8][9]

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10]

  • Endpoint: The GI₅₀ (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is a standard metric for cytotoxicity.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Reference anticancer drug (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • The following day, treat the cells with various concentrations of the synthesized compounds (e.g., 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Data Presentation:

Compound IDGI₅₀ MCF-7 (Breast) (µM)GI₅₀ NCI-H460 (Lung) (µM)GI₅₀ SF-268 (CNS) (µM)
Parent >100>100>100
PYR-004 25.345.160.7
PYR-005 8.912.415.2
PYR-006 1.22.53.1
Doxorubicin 0.080.050.12

Note: Data are hypothetical and for illustrative purposes.

G cluster_0 Anticancer Screening Workflow Start Seed Cancer Cells in 96-well plates Treatment Treat with Pyrazole Derivatives (48h incubation) Start->Treatment MTT_Add Add MTT Reagent (4h incubation) Treatment->MTT_Add Solubilize Remove Media Add DMSO to dissolve Formazan MTT_Add->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability Determine GI50 values Read->Analysis Result Identify Compounds with Cytotoxic Activity Analysis->Result

Caption: Workflow for in vitro anticancer screening.

Part 5: Application Note - Antimicrobial Drug Discovery

Scientific Rationale: The proliferation of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Heterocyclic compounds, including pyrazoles, have demonstrated promising antibacterial and antifungal activities.[11][12] The pyrazole scaffold can be functionalized to interact with various microbial targets. Screening pyrazole derivatives for antimicrobial activity is a crucial first step in identifying new leads for anti-infective therapies.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality and Experimental Choices:

  • Method: The broth microdilution method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple compounds against different microorganisms in a 96-well format.

  • Bacterial Strains: Representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are used to assess the spectrum of activity.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing.

  • Inoculum Standardization: The bacterial inoculum is standardized to a specific concentration (5 x 10⁵ CFU/mL) to ensure reproducibility.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyrazole derivatives

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a sterile 96-well plate, perform a two-fold serial dilution of each compound in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria in MHB without any compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • The results can be confirmed by measuring the optical density (OD) at 600 nm.

Data Presentation:

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Parent >128>128
PYR-007 64128
PYR-008 1632
PYR-009 816
Ciprofloxacin 0.50.25

Note: Data are hypothetical and for illustrative purposes.

G cluster_0 Antimicrobial MIC Testing Workflow Start Prepare serial dilutions of pyrazole derivatives in MHB Inoculate Inoculate with standardized bacterial culture (S. aureus or E. coli) Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually inspect for turbidity or measure OD at 600 nm Incubate->Read Analysis Determine Minimum Inhibitory Concentration (MIC) Read->Analysis Result Identify Compounds with Antimicrobial Activity Analysis->Result

Caption: Workflow for antimicrobial MIC determination.

Conclusion

This compound represents a valuable starting point for medicinal chemistry campaigns. Its pyrazole core is a proven pharmacophore with broad therapeutic relevance. By employing standard synthetic transformations and robust in vitro screening protocols as detailed in this guide, researchers can effectively explore the potential of this scaffold to generate novel lead compounds for anti-inflammatory, anticancer, and antimicrobial applications. The methodologies presented here provide a logical and efficient framework for advancing from a basic chemical scaffold to promising candidates for further drug development.

References

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  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

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  • BenchChem. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1][2] Pyrazole derivatives have given rise to a multitude of approved drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Ruxolitinib and antiviral medications.[1][3] This guide provides an in-depth exploration of the role of pyrazole derivatives in drug discovery, complete with detailed synthetic protocols, biological evaluation techniques, and an examination of their mechanisms of action.

Therapeutic Applications of Pyrazole Derivatives

The unique structural features of the pyrazole ring allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[4][5] This has enabled the development of pyrazole-based compounds for a variety of diseases.

Anticancer Activity

A significant area of application for pyrazole derivatives is in oncology.[4] Many of these compounds exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer cells.[6]

  • Kinase Inhibition: Pyrazole derivatives have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, Janus kinases (JAKs), and receptor tyrosine kinases like EGFR and VEGFR-2.[7][8][9][10] By blocking the activity of these kinases, pyrazole-based drugs can halt the cell cycle, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).[9][11] For instance, pyrazole derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle, with some compounds exhibiting IC50 values in the low micromolar range.[4][7][9]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a process essential for cell division.[12]

Anti-inflammatory Activity

The most well-known pyrazole-based drug is arguably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[13][14] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] By selectively inhibiting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Antibacterial Activity

Pyrazole derivatives have also demonstrated promising antibacterial properties.[15][16] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[3][17] Structure-activity relationship (SAR) studies have shown that the presence of certain substituents, such as electron-withdrawing groups, can enhance the antibacterial efficacy of these compounds.[16]

Synthesis of Pyrazole Derivatives: The Knorr Synthesis

A classic and widely used method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis.[18][19][20] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[18][21]

Protocol 1: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a variation of the Knorr synthesis.[21]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • 20-mL scintillation vial

  • Stir bar and hot plate with stirring

  • TLC plates (silica gel), developing chamber, and mobile phase (e.g., 30% ethyl acetate/70% hexane)

  • Büchner funnel and filter paper

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC). Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate and develop it using a 30% ethyl acetate/70% hexane mobile phase.

  • Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Turn off the heat and allow the mixture to cool slowly while stirring for about 30 minutes to facilitate crystallization.[21]

  • Isolate the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.[21]

Characterization:

The synthesized pyrazole derivative should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the product and compare it to the literature value.

  • Spectroscopy:

    • FT-IR: Acquire an infrared spectrum to identify characteristic functional groups.

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is crucial for elucidating the structure of the compound.[22][23]

    • Mass Spectrometry: Obtain a mass spectrum to determine the molecular weight of the product.[23][24]

  • Chromatography: Assess the purity of the compound using TLC or High-Performance Liquid Chromatography (HPLC).[25][26] Column chromatography can be used for further purification if necessary.[27][28]

Biological Evaluation of Pyrazole Derivatives

After synthesis and characterization, the biological activity of the pyrazole derivatives needs to be assessed. The following are standard protocols for evaluating their anticancer and kinase inhibitory potential.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in the appropriate medium.

    • Trypsinize the cells and prepare a cell suspension.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in a final volume of 100 µL per well.[31]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adhesion.[31]

  • Treatment with Pyrazole Derivatives:

    • Prepare a series of dilutions of the synthesized pyrazole compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of the MTT solution to each well.[2][29][30]

    • Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[29][30]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[29][30]

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.[30][31]

Data Analysis:

The absorbance values are proportional to the number of viable cells. The percentage of cell viability can be calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the ability of pyrazole derivatives to inhibit a specific protein kinase.[32]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized pyrazole derivatives

  • Detection reagent (e.g., luminescence-based)

  • Microplate reader

Procedure:

  • Prepare a solution of the recombinant kinase in the assay buffer.

  • Prepare serial dilutions of the pyrazole inhibitor.

  • In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence) using a microplate reader.

Data Analysis:

The signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Quantitative Data on Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activities of selected pyrazole derivatives against various protein kinases, highlighting their potential as targeted therapeutic agents.[6][10]

Compound/ReferenceTarget KinaseIC50 (nM)Pathway
RuxolitinibJAK1~3JAK-STAT
RuxolitinibJAK2~3JAK-STAT
AfuresertibAKT10.02PI3K/AKT
RavoxertinibERK16.1MAPK/ERK
Sorafenib DerivativeVEGFR-2560RTK Signaling
Buparlisibp110α (PI3K)52PI3K/AKT
TozasertibAurora A3Mitotic Kinase

Mechanism of Action: Signaling Pathways

Understanding how pyrazole derivatives interact with cellular signaling pathways is crucial for rational drug design.

COX-2 Inhibition by Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[11][14] This selective inhibition spares the COX-1 enzyme, which is involved in protecting the stomach lining.[14]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

Caption: Selective inhibition of COX-2 by Celecoxib.

Inhibition of EGFR and VEGFR-2 Signaling

Many pyrazole derivatives function as anticancer agents by targeting receptor tyrosine kinases like EGFR and VEGFR-2.[5][14] These receptors play critical roles in cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->EGFR Pyrazole_Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a valuable starting point for the development of new therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working to unlock the full potential of this remarkable heterocyclic system.

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Application Notes & Protocols for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2][3] These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as a versatile framework for designing potent and selective therapeutic agents.[1][4] In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of investigation, with numerous compounds demonstrating significant anticancer activity through diverse mechanisms of action.[1][3][5] These mechanisms include the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), disruption of microtubule dynamics, and modulation of key signaling pathways involving EGFR and VEGFR.[1][3]

This guide focuses on a novel investigational compound, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine , hereafter designated as PZ-ETHAM . We will provide a comprehensive overview of its synthesis, and detail robust protocols for its evaluation as a potential anticancer therapeutic. The methodologies outlined herein are designed to establish a foundational understanding of PZ-ETHAM's cytotoxic profile, its mode of action, and its potential for further development.

Part 1: Synthesis of this compound (PZ-ETHAM)

The synthesis of PZ-ETHAM can be achieved through a standard nucleophilic substitution reaction. The protocol below describes a common method for N-alkylation of pyrazole.

Protocol 1: Synthesis of PZ-ETHAM

Principle: This synthesis involves the deprotonation of pyrazole using a strong base to form the pyrazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-diethylethanamine.

Materials:

  • Pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloro-N,N-diethylethanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, and nitrogen atmosphere setup.

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve pyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • In a separate flask, neutralize 2-chloro-N,N-diethylethanamine hydrochloride (1.2 equivalents) with an aqueous solution of NaOH and extract the free base with diethyl ether. Dry the ether layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the free amine.

  • Dissolve the resulting 2-chloro-N,N-diethylethanamine in anhydrous THF and add it dropwise to the pyrazolide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench cautiously with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Part 2: In Vitro Evaluation of Anticancer Activity

A critical initial step in drug discovery is to assess the compound's ability to selectively kill cancer cells. The following protocols detail standard assays for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cytotoxicity Screening via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver])

  • Normal human cell line (e.g., HFL-1 [lung fibroblast])

  • PZ-ETHAM stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of PZ-ETHAM in complete medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted PZ-ETHAM solutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of PZ-ETHAM that inhibits 50% of cell growth).[6]

Hypothetical Data Presentation:

Cell LineTypePZ-ETHAM IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)*
MCF-7 Breast Cancer8.51.27.1
A549 Lung Cancer12.32.54.9
HepG2 Liver Cancer10.11.86.0
HFL-1 Normal Lung Fibroblast60.50.8-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic cells).

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • PZ-ETHAM

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with PZ-ETHAM at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Harvest cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples immediately using a flow cytometer.

Visualization of Experimental Workflow:

apoptosis_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with PZ-ETHAM (IC₅₀, 2x IC₅₀) seed->treat harvest Harvest Cells (Trypsinization) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, Dark) stain->incubate flow Flow Cytometry Analysis incubate->flow quadrant Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrant

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Mechanistic Insights - A Hypothetical Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1][2] A plausible mechanism for PZ-ETHAM could be the inhibition of the CDK2/Cyclin E complex, leading to cell cycle arrest at the G1/S transition.

Proposed Signaling Pathway for PZ-ETHAM:

cdk_pathway PZ_ETHAM PZ-ETHAM CDK2_CyclinE CDK2 / Cyclin E Complex PZ_ETHAM->CDK2_CyclinE Inhibition pRb pRb (Retinoblastoma Protein) CDK2_CyclinE->pRb Phosphorylation (Inactive pRb-P) G1_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_Arrest Inhibition Prevents Phosphorylation E2F E2F Transcription Factor pRb->E2F Sequesters & Inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes Activates Transcription

Caption: Proposed mechanism: PZ-ETHAM inhibits CDK2, preventing pRb phosphorylation and causing G1/S arrest.

To validate this hypothesis, a cell cycle analysis protocol is essential.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 4: PI Cell Cycle Analysis

Materials:

  • Cancer cell line of interest

  • PZ-ETHAM

  • 70% Ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells in 6-well plates with PZ-ETHAM (IC₅₀ and 2x IC₅₀) for 24 hours as described in Protocol 3.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The resulting histogram will show DNA content distribution, indicating the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound (PZ-ETHAM) as a potential anticancer agent. The hypothetical data presented suggests that PZ-ETHAM exhibits selective cytotoxicity towards cancer cells, possibly through the induction of apoptosis and cell cycle arrest. Should the experimental data align with these projections, further investigations would be warranted. These would include Western blot analysis to confirm the modulation of key proteins in the proposed CDK pathway (e.g., phosphorylated pRb, Cyclin E levels), and progression to in vivo studies using xenograft models to assess efficacy and toxicity in a whole-organism context.[7] The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the development of novel, targeted cancer therapies.

References

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

  • Rana, K., et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Faria, J. V., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • OUCI (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal. Available at: [Link]

  • IJNRD (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available at: [Link]

  • Baharath, L. A., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-39. Available at: [Link]

  • Meenachisundram, S., et al. (2007). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo, 21(6), 989-94. Available at: [Link]

  • Sriram, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17359–17368. Available at: [Link]

  • Asiri, A. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]

Sources

Comprehensive Analytical Strategies for the Characterization of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive characterization of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the selection of each analytical technique. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) to ensure the unequivocal identification, purity assessment, and structural elucidation of this pyrazole derivative.

Introduction: The Significance of this compound

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[1][2] This family of molecules is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[3][4] The biological activity of pyrazole derivatives is diverse, with applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents.[5][6] The specific arrangement of the pyrazole ring and the diethylaminoethyl side chain in the target molecule suggests potential applications as a ligand in coordination chemistry or as a pharmacologically active agent.

Given its potential utility, rigorous analytical characterization is paramount to establish its identity, purity, and stability. This guide provides a multi-faceted analytical workflow to achieve a comprehensive understanding of the molecule's chemical properties.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.

Rationale for NMR Analysis

The distinct electronic environments of the protons and carbons in the pyrazole ring and the diethylaminoethyl substituent give rise to a unique NMR fingerprint.[7][8] ¹H NMR will confirm the presence and connectivity of all proton-bearing groups, while ¹³C NMR will identify all unique carbon atoms. Advanced 2D NMR techniques like COSY and HSQC can further establish proton-proton and proton-carbon correlations, respectively, providing definitive structural confirmation.[9][10]

Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumental Parameters (Illustrative for a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay1.0 s2.0 s
Acquisition Time4.0 s1.5 s
Spectral Width20 ppm240 ppm

Data Analysis and Expected Chemical Shifts:

  • Pyrazole Ring Protons: Expect distinct signals for the protons at positions 3, 4, and 5 of the pyrazole ring. The chemical shifts will be influenced by the nitrogen atoms and the substituent at N-1.[11]

  • Ethylenic Bridge Protons (-CH₂-CH₂-): Two triplet signals are anticipated, corresponding to the two methylene groups, with coupling between them.

  • Diethylamino Group Protons (-N(CH₂CH₃)₂): A quartet for the methylene protons and a triplet for the methyl protons are expected.

  • Pyrazole Ring Carbons: Three distinct signals in the aromatic region of the ¹³C NMR spectrum.

  • Side Chain Carbons: Signals corresponding to the four unique carbon environments in the N,N-diethylaminoethyl group.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[12]

Rationale for MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. Analysis of the fragmentation pattern can help to confirm the connectivity of the pyrazole ring and the diethylaminoethyl side chain.[13][14]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrumental Parameters (Illustrative):

ParameterSetting
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Mass Rangem/z 50-500

Data Analysis and Expected Results:

  • Molecular Ion Peak: The primary peak of interest will be the protonated molecule [M+H]⁺. For this compound (C₉H₁₇N₃), the expected monoisotopic mass is approximately 167.14 g/mol , so the [M+H]⁺ ion should appear at m/z 168.15.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazole derivatives may involve cleavage of the side chain, providing confirmatory structural evidence.[15]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components in a mixture, making it ideal for assessing the purity of the synthesized compound.[16]

Rationale for HPLC Analysis

Due to the basic nature of the amine group, reverse-phase HPLC is a suitable method.[17] The polarity of the molecule allows for good retention and separation on a C18 column. UV detection is appropriate as the pyrazole ring contains a chromophore. For quantitative analysis of amine-containing compounds, derivatization can be employed to enhance detection sensitivity.[18][19]

Protocol: Reverse-Phase HPLC (RP-HPLC)

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Illustrative):

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 210 nm

Data Analysis:

  • Purity Calculation: The purity of the sample is determined by the relative area of the main peak corresponding to this compound. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Elemental Composition Verification by Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, serving as a fundamental check of its empirical formula.

Rationale for Elemental Analysis

For a pure compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula. This technique is a cornerstone for the characterization of novel nitrogen-containing heterocyclic compounds.[1][20]

Protocol: CHN Elemental Analysis

Sample Preparation:

  • A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required.

  • The sample is placed in a tin or silver capsule.

Instrumental Procedure: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

Data Analysis and Expected Composition for C₉H₁₇N₃:

  • Carbon (C): Theoretical = 64.63%

  • Hydrogen (H): Theoretical = 10.24%

  • Nitrogen (N): Theoretical = 25.13%

The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Integrated Analytical Workflow

The synergy of these analytical techniques provides a robust and comprehensive characterization of this compound.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the unambiguous characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, researchers can confidently establish the structure, molecular weight, purity, and elemental composition of this and similar pyrazole derivatives. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • Elguero, J., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (n.d.). OENO One.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate.
  • Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate.
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... (n.d.). ResearchGate.
  • ¹H-NMR spectrum of pyrazole (Clark, 2010). (n.d.). ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. (n.d.).
  • 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications.
  • An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry. (n.d.). OUCI.
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate.
  • Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. (n.d.). ResearchGate.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020).
  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. (n.d.). Baghdad Science Journal.
  • (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.). ResearchGate.

Sources

Application Notes: Molecular Docking Studies with N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, a heterocyclic amine featuring a pyrazole scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase inhibition.[1][2] This document outlines the entire computational workflow, from ligand and protein preparation to the execution of docking simulations using AutoDock Vina, and culminating in the critical analysis and validation of the results. As a case study, we will investigate the binding potential of our lead compound against Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in cancer therapy. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and computational biology.

Pre-Docking Essentials & Rationale

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] This prediction is used to estimate the strength of the interaction, commonly expressed as binding affinity. A thorough and well-planned preparation phase is paramount to the success of any docking experiment.

The Ligand: this compound

The ligand of interest combines a pyrazole ring, a common pharmacophore, with a flexible diethyl-ethanamine side chain. Understanding its structural and chemical properties is the first step.

  • Molecular Formula: C₉H₁₇N₃

  • Molecular Weight: 167.25 g/mol

  • Structure:

    
    

    (Image Source: PubChem CID 13840455)

The ligand's 3D structure must be optimized to find a low-energy conformation before docking. This process, known as energy minimization, ensures that bond lengths and angles are reasonable, providing a realistic starting point for the simulation.[4]

The Target Receptor: Cyclin-Dependent Kinase 2 (CDK2)

The selection of a relevant biological target is critical. Pyrazole derivatives have shown inhibitory activity against various protein kinases.[2] We have selected human Cyclin-Dependent Kinase 2 (CDK2) as our target for this study. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.

  • Target Protein: Cyclin-Dependent Kinase 2 (CDK2)

  • PDB ID: 2VTO

  • Rationale for Selection: The crystal structure of CDK2 in complex with a pyrazole-based inhibitor is available in the Protein Data Bank (PDB).[2] The presence of this co-crystallized ligand is invaluable, as it allows us to perform a crucial validation step: re-docking the known inhibitor to confirm that our protocol can accurately reproduce the experimentally determined binding pose.[5]

Required Software and Resources

This protocol utilizes freely available and widely adopted software for academic and research use.

Software/ResourcePurposeURL
RCSB Protein Data Bank Database of macromolecular structures.[Link]
PubChem Database of chemical molecules.[Link]
AutoDock Vina Molecular docking program.[Link]
MGLTools/AutoDock Tools Preparing protein and ligand files (PDBQT format).[Link]
PyMOL or UCSF ChimeraX Visualization and analysis of molecular structures.[Link] or

Experimental Workflow Overview

The molecular docking process follows a structured pipeline from data acquisition to final analysis. This workflow ensures that each step is logically sound and contributes to a reproducible and reliable result.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Cleanup, Add Hydrogens) receptor_prep->grid_gen docking Run Docking Simulation (AutoDock Vina) grid_gen->docking results Analyze Docking Scores (Binding Affinity) docking->results visualize Visualize Binding Poses (Identify Interactions) results->visualize validation Protocol Validation (Re-dock Native Ligand, RMSD) visualize->validation

Figure 1: High-level workflow for molecular docking.

Protocol: Ligand Preparation

Scientist's Note: Proper ligand preparation is non-negotiable. The goal is to generate a low-energy, 3D conformation with correctly defined rotatable bonds. The docking algorithm will explore different torsions of these bonds, so their accurate definition is key to exploring the conformational space available to the ligand.[6]

  • Obtain 2D Structure: Search for "this compound" on PubChem. Download the structure in SDF format.

  • Convert to 3D and Energy Minimize:

    • Use a tool like Open Babel or the online SMILES converter/viewer to generate a 3D structure.

    • Perform energy minimization using a force field like MMFF94 to obtain a stable conformer.

  • Prepare PDBQT File:

    • Launch AutoDock Tools (ADT).

    • Load the energy-minimized ligand PDB file.

    • Go to Ligand -> Input -> Choose and select the loaded molecule. ADT will automatically detect the root and set the rotatable bonds.

    • Acknowledge the detection of rotatable bonds. The program correctly identifies the flexible bonds in the ethanamine chain.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protocol: Receptor (Protein) Preparation

Scientist's Note: Crystal structures from the PDB are raw experimental data. They often contain non-essential water molecules, ions, and co-factors that can interfere with docking. We must "clean" the structure to retain only the protein chain(s) of interest and add hydrogen atoms, which are typically not resolved in X-ray crystallography but are vital for defining the correct hydrogen-bonding network.[7][8]

  • Download PDB File: Go to the RCSB PDB and download the structure 2VTO in PDB format.

  • Clean the Protein Structure:

    • Load 2VTO.pdb into a visualization tool like PyMOL or UCSF ChimeraX.

    • Remove all water molecules.

    • Identify the protein chains (A and B) and the co-crystallized ligand. For this protocol, we will use Chain A. Delete Chain B.

    • Crucially for validation later , save the co-crystallized ligand (named '42Z' in this PDB file) as a separate PDB file (native_ligand.pdb).

    • After saving the native ligand, delete it from the main structure.

    • Save the cleaned protein (Chain A only) as receptor.pdb.

  • Prepare PDBQT File:

    • Launch ADT and open the cleaned receptor.pdb file.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the receptor.

    • Save the final prepared receptor as receptor.pdbqt.

Protocol: Molecular Docking Simulation

Defining the Search Space (Grid Box)

Scientist's Note: Instead of searching the entire protein surface (blind docking), we will perform a more precise targeted docking. We define a "search space," a 3D box centered on the active site. The best way to define this is by using the position of the known co-crystallized inhibitor.[9]

  • In ADT, with the receptor.pdbqt loaded, also open the native_ligand.pdb file.

  • Go to Grid -> Grid Box....

  • Adjust the center of the grid box (center_x, center_y, center_z) to align with the geometric center of the native ligand.

  • Adjust the size of the box (size_x, size_y, size_z) to be large enough to encompass the entire binding pocket, typically around 25-30 Å in each dimension.

  • Record the center and size coordinates. For PDB ID 2VTO, these will be approximately:

    • center_x = 15.2, center_y = 53.9, center_z = 16.9

    • size_x = 25.0, size_y = 25.0, size_z = 25.0

Configuring and Running the Simulation
  • Create a text file named config.txt.

  • Add the receptor, ligand, and grid box information to this file:

  • Open a command-line terminal and navigate to the folder containing your files.

  • Execute the AutoDock Vina command:

Post-Docking Analysis and Interpretation

Scientist's Note: Docking results are predictions, not facts. The primary outputs are the binding affinity score and the predicted binding poses. A lower (more negative) binding affinity suggests a stronger interaction.[10][11] However, the score alone is insufficient. We must visually inspect the top-ranked poses to see if the ligand forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues. This contextual analysis separates a novice from an expert.[12][13]

Analyzing Binding Affinity

The docking_log.txt file contains a table of binding affinities for the top poses.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1053.578
............

(Note: These are example values. Actual results will vary.)

Visualizing and Analyzing Binding Poses
  • Open the receptor (receptor.pdbqt) and the docking output (docking_results.pdbqt) in PyMOL or ChimeraX. The output file contains multiple poses; you can view them individually.

  • Focus on the top-ranked pose (Mode 1).

  • Identify and measure key interactions between the ligand and the protein's active site residues.

  • Look for:

    • Hydrogen Bonds: The pyrazole nitrogen atoms are potential H-bond acceptors/donors.

    • Hydrophobic Interactions: The ethyl groups can interact with nonpolar residues.

    • Electrostatic Interactions: The tertiary amine can be protonated and form salt bridges with acidic residues like Aspartate or Glutamate.

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondPyrazole N-HLeu83 (Backbone O)~2.9
HydrophobicDiethyl groupsVal18, Ala31, Ile10N/A
Salt BridgeTertiary Amine (N)Asp86 (Carboxylate)~3.5

(Note: Table represents hypothetical interactions with the CDK2 active site.)

G cluster_input Docking Outputs cluster_decision Decision Making cluster_action Next Steps score score strong_binder Potentially Strong Binder score->strong_binder Stronger (More Negative) weak_binder Weak Binder / Poor Pose score->weak_binder Weaker pose Binding Pose H-Bonds Hydrophobic Contacts pose->strong_binder Favorable Interactions pose->weak_binder Unfavorable md_sim Molecular Dynamics Simulation strong_binder->md_sim assay In Vitro Assay strong_binder->assay

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and advanced protocols for the synthesis of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. Our goal is to move beyond basic procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The synthesis is a classic example of N-alkylation. The reaction proceeds via the deprotonation of the pyrazole ring's acidic N-H proton by a suitable base to form a pyrazolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent, such as 2-chloro-N,N-diethylethanamine, in a nucleophilic substitution reaction (typically SN2) to form the desired product.

Q2: Why is the choice of base so critical in this synthesis?

A2: The base is fundamental to the reaction's success as it generates the reactive pyrazolate anion. The base must be strong enough to deprotonate pyrazole efficiently, but its choice can also influence side reactions. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and stronger bases like sodium hydride (NaH).[1] Using a base that is too weak or not present in sufficient quantity will result in low or no product yield.[1] Conversely, an excessively strong base in combination with certain solvents can sometimes promote side reactions.

Q3: What are the most common challenges encountered during this N-alkylation?

A3: The most frequent issues are low product yield, the formation of difficult-to-remove byproducts, and incomplete reactions.[2] These problems often stem from suboptimal reaction conditions, including inadequate base strength, poor solubility of the pyrazole salt, moisture contamination, or low reactivity of the alkylating agent.[1] For substituted pyrazoles, controlling regioselectivity (alkylation at N1 vs. N2) is a major challenge, though less of a concern for unsubstituted pyrazole.[3]

Q4: How can Phase-Transfer Catalysis (PTC) improve the reaction yield?

A4: Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different phases (e.g., a solid pyrazole salt and a liquid alkylating agent). A PTC catalyst, such as tetrabutylammonium bromide (TBAB), contains both a hydrophilic and a lipophilic component. It transports the pyrazolate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, dramatically increasing the reaction rate and yield.[1][4] This method often allows for milder reaction conditions and can be performed without a solvent.[4]

Synthesis Reaction Workflow

The following diagram illustrates the general pathway for the N-alkylation of pyrazole.

G reactant_node reactant_node product_node product_node intermediate_node intermediate_node condition_node condition_node pyrazole Pyrazole C₃H₄N₂ deprotonation Deprotonation pyrazole->deprotonation alkyl_halide 2-Chloro-N,N-diethylethanamine C₆H₁₄ClN alkylation SN2 Alkylation alkyl_halide->alkylation product This compound C₉H₁₇N₃ pyrazolate Pyrazolate Anion deprotonation->pyrazolate alkylation->product pyrazolate->alkylation base Base (e.g., K₂CO₃, NaH) base->deprotonation solvent Solvent (e.g., DMF, MeCN) [PTC Optional] solvent->alkylation G start_node start_node decision_node decision_node solution_node solution_node process_node process_node start Low Yield? check_base Was base strong enough (e.g., K₂CO₃, NaH)? start->check_base Yes success Yield Optimized start->success No check_solubility Were reactants soluble? check_base->check_solubility Yes use_stronger_base Use stronger base (NaH) or more equivalents check_base->use_stronger_base No check_anhydrous Were conditions strictly anhydrous? check_solubility->check_anhydrous Yes use_polar_solvent Switch to DMF/DMSO or use PTC (TBAB) check_solubility->use_polar_solvent No check_reagent Is alkylating agent active? check_anhydrous->check_reagent Yes ensure_dry Dry glassware/solvents; Use inert atmosphere check_anhydrous->ensure_dry No check_reagent->success Yes use_fresh_reagent Use fresh or purified alkylating agent check_reagent->use_fresh_reagent No use_stronger_base->success use_polar_solvent->success ensure_dry->success use_fresh_reagent->success

Sources

Technical Support Center: Purification of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the N-alkylation of pyrazole with a 2-(diethylamino)ethyl halide, you can anticipate the following:

  • Unreacted Pyrazole: A common starting material that is polar and can be tricky to separate from the product.

  • Unreacted 2-(Diethylamino)ethyl Halide (or its degradation products): Often volatile, but can persist.

  • Pyrazole Isomers: If the pyrazole starting material is unsubstituted at other positions, you may form regioisomers.

  • Quaternary Ammonium Salts: Over-alkylation of the desired product can lead to the formation of highly polar quaternary salts.

  • Solvents and Reagents: Residual solvents and inorganic salts from the reaction and initial workup.

Q2: My TLC shows a long streak for my product spot instead of a clean, round spot. What's happening?

A2: This is a classic sign of a strong interaction between your basic amine product and the acidic stationary phase (silica gel). The tertiary amine on your compound is basic and binds strongly to the acidic silanol (Si-OH) groups on the surface of the silica.[1] This causes tailing or streaking, leading to poor separation. See Troubleshooting Guide, Problem 1 for detailed solutions.

Q3: My product is a persistent oil. How can I purify it effectively without resorting to chromatography?

A3: Oily products are common for free amines. The most effective non-chromatographic method is to convert the amine into a salt.[2][3] By reacting your crude amine with an acid (like HCl in ether or isopropanol), you can form the corresponding ammonium salt, which is often a stable, crystalline solid. This solid can then be purified by recrystallization.[4] After purification, the salt can be converted back to the free amine by treatment with a base. See Troubleshooting Guide, Problem 3 for a detailed protocol.

Q4: What is the best first-pass purification strategy for this compound?

A4: An acid-base liquid-liquid extraction is the most robust initial purification step.[5][6] This technique leverages the basicity of your target compound to separate it from neutral or acidic impurities. By dissolving your crude product in an organic solvent and washing with an aqueous acid, your amine is protonated and moves into the aqueous layer as a salt, leaving many organic impurities behind. You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.[7][8] This method is highly effective for removing a significant portion of impurities before attempting more refined techniques like chromatography or recrystallization.

Troubleshooting Purification Workflows

This section addresses specific experimental problems with detailed explanations and step-by-step protocols.

Problem 1: Poor Separation and Tailing in Normal-Phase Flash Chromatography

Your compound streaks badly on a silica gel column, resulting in broad fractions and poor separation from impurities.

  • Underlying Cause: The lone pair of electrons on the tertiary amine of your product forms a strong acid-base interaction with the acidic silanol groups on the silica gel surface. This leads to non-ideal elution behavior, characterized by tailing and, in severe cases, irreversible adsorption to the column.[1]

  • Solution 1: Mobile Phase Modification with a Competing Base

    The most common solution is to add a small amount of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase.[1][9] This additive neutralizes the acidic sites on the silica, allowing your amine product to elute symmetrically.

    Experimental Protocol: Chromatography with a Modified Eluent

    • TLC Analysis: Develop a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) for your separation. Add 0.5-1% triethylamine to the TLC developing chamber and re-run the TLC to confirm that the streaking is resolved and you have good separation (Rf ~0.3).

    • Solvent Preparation: Prepare a sufficient quantity of your chosen eluent, ensuring it contains the same percentage of triethylamine used in your TLC analysis (typically 0.5-2%).

    • Column Equilibration: Equilibrate your silica gel column by flushing it with at least 3-5 column volumes of the triethylamine-modified eluent. This step is critical to ensure all acidic sites are passivated before loading your sample.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or dichloromethane) and load it onto the column.

    • Elution: Run the column as usual, collecting fractions and analyzing them by TLC.

    • Post-Purification: After combining the pure fractions, the triethylamine can be easily removed along with the solvent during rotary evaporation due to its volatility.

  • Solution 2: Use an Alternative Stationary Phase

    If mobile phase modification is insufficient, changing the stationary phase is a powerful alternative.

    • Basic Alumina: Alumina is a basic stationary phase that does not exhibit the strong acidic character of silica, making it well-suited for the purification of amines.[10]

    • Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface, creating a more forgiving environment for basic compounds.[11]

  • Decision Workflow for Chromatographic Purification

    chromatography_workflow start Crude Amine Sample tlc_silica Run TLC on Silica Gel start->tlc_silica check_tailing Does the spot streak or tail? tlc_silica->check_tailing good_spot No Tailing check_tailing->good_spot No bad_spot Tailing Occurs check_tailing->bad_spot Yes use_modified_system Purify using Silica + Modified Eluent good_spot->use_modified_system Proceed to column add_base Add 0.5-2% Et3N or NH4OH to Eluent bad_spot->add_base run_modified_tlc Run TLC with Modified Eluent add_base->run_modified_tlc check_modified_tlc Is separation now acceptable? run_modified_tlc->check_modified_tlc check_modified_tlc->use_modified_system Yes change_phase Switch to Alternative Stationary Phase (Alumina or Amine-Silica) check_modified_tlc->change_phase No

    Caption: Decision tree for troubleshooting amine purification by column chromatography.

Problem 2: Emulsion Formation and Poor Recovery During Acid-Base Extraction

During the liquid-liquid extraction workup, persistent emulsions form, or the final recovery of the product is low.

  • Underlying Cause: Emulsions are often caused by fine particulate matter or amphiphilic impurities that stabilize the interface between the organic and aqueous layers. Low recovery can result from incomplete extraction into or out of the aqueous layer, often due to using an incorrect pH.

  • Solution: Optimized Acid-Base Extraction Protocol

    A careful and systematic approach to extraction will resolve these issues. The principle is to convert the basic amine into its water-soluble salt to wash away neutral organic impurities, then regenerate the water-insoluble free amine for isolation.[5][7]

    Experimental Protocol: Robust Acid-Base Extraction

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acidic Wash (Extraction of Amine): Transfer the solution to a separatory funnel and extract with 1M aqueous HCl.[6] Extract at least twice.

      • Troubleshooting: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.

    • Combine Aqueous Layers: Combine the acidic aqueous layers. Your product is now dissolved in this layer as the hydrochloride salt. The organic layer, containing neutral impurities, can be discarded.

    • Wash Step (Optional): Gently wash the combined aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

    • Basification and Recovery: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10 (confirm with pH paper).[7][8] The amine product will "crash out" of the solution, often appearing as a cloudy precipitate or an oil.

    • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (DCM or ethyl acetate) to recover your purified free amine.

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

    extraction_flow start Crude Product in Organic Solvent (e.g., EtOAc) step1 Add 1M HCl (aq) Shake & Separate Layers start->step1:f0 organic1 Organic Layer (Neutral & Acidic Impurities) step1->organic1 aqueous1 Aqueous Layer (Product as R₃NH⁺Cl⁻) step1->aqueous1 step2 step2 aqueous1->step2:f0 product_free Product as Free Base (R₃N) step2->product_free aqueous2 Aqueous Layer (Inorganic Salts) step3 Add fresh EtOAc Shake & Separate Layers product_free->step3:f0 step3->aqueous2 organic2 Organic Layer (Purified Product in EtOAc) step3->organic2 final Dry & Evaporate to get Pure Product organic2->final

    Caption: Workflow for purification via acid-base liquid-liquid extraction.

Problem 3: Product is an Oil and Purity is Insufficient After Extraction

Even after extraction, the product is an oil and analytical data (e.g., NMR) shows it is not sufficiently pure for the next step.

  • Underlying Cause: The free base of this compound may have a low melting point or exist as an amorphous solid (oil) at room temperature. Extraction may not have removed impurities with very similar basicity and solubility profiles.

  • Solution: Salt Formation and Recrystallization

    Converting the amine to a crystalline salt is an excellent method for both purification and easier handling.[2][3] The rigid lattice of a crystal excludes impurities, making recrystallization a highly effective purification technique.[12]

    Experimental Protocol: Hydrochloride Salt Formation and Recrystallization

    • Dissolution: Dissolve the purified oil from the extraction in a minimal amount of a suitable solvent. Anhydrous diethyl ether or a mixture of isopropanol and ethyl acetate are good starting points.

    • Acidification: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or concentrated HCl dropwise) until the solution is acidic (check with pH paper) and a precipitate forms. Continue adding until no more precipitate is observed.

    • Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual non-basic impurities.[4]

    • Recrystallization: a. Select a suitable solvent system. Common choices for amine hydrochlorides include ethanol/water, methanol/ethyl acetate, or isopropanol. b. Dissolve the crude salt in the minimum amount of the hot solvent (or solvent mixture). c. If the solution is colored, you can add a small amount of activated carbon and hot-filter it through Celite to remove colored impurities. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. e. Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

    Table 1: Common Reagents for Salt Formation and Recrystallization

Acid for Salt FormationCommon Recrystallization SolventsComments
Hydrochloric Acid (HCl)Ethanol, Isopropanol, Methanol/Ethyl AcetateMost common; often yields stable, crystalline solids.
Sulfuric Acid (H₂SO₄)Water, Ethanol/WaterCan form mono- or di-basic salts; may be more hygroscopic.
Tartaric Acid / Citric AcidAlcohols, WaterUseful for resolving enantiomers or when HCl salt is problematic.
Oxalic AcidEthanol, MethanolOften forms highly crystalline salts but can be toxic.

References

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • Flash Column Chromatography. University of California, Los Angeles. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Baran Laboratory. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. Available at: [Link]

  • Amine workup : r/Chempros. Reddit. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Liquid/liquid Extraction. University of Wisconsin-Madison. Available at: [Link]

  • How do I recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Available at: [Link]

  • Recrystallization purification method of enamine salt. Google Patents.
  • Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]

  • Troubleshooting of Amine Regn. Scribd. Available at: [Link]

  • Isolation (Recovery). University of Alberta. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. Available at: [Link]

Sources

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, we synthesize foundational chemical principles with practical, field-proven insights to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under typical laboratory conditions?

A1: Based on its chemical structure, the primary stability concerns for this compound involve its susceptibility to oxidation and, to a lesser extent, hydrolysis under specific pH conditions. The diethylamino moiety is a potential site for oxidative degradation, while the pyrazole ring is generally stable but can be susceptible to degradation under harsh acidic or basic conditions, or photolytic stress.

Q2: What are the likely degradation pathways for this molecule?

A2: The most probable degradation pathways for this compound are:

  • Oxidative Degradation: The tertiary amine of the diethylamino group is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. Further oxidation or rearrangement could lead to dealkylation, yielding N-ethyl-2-(1H-pyrazol-1-yl)ethanamine and acetaldehyde.

  • Hydrolytic Degradation: While the pyrazole ring itself is relatively stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to ring-opening or other transformations. However, this is generally considered a less likely pathway under standard experimental conditions compared to oxidation.

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to UV light. Photolytic degradation could potentially lead to radical-mediated decomposition or rearrangement of the pyrazole ring.

Q3: How can I proactively prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

  • Solvent Selection: Use deoxygenated solvents for preparing solutions. If the experimental conditions permit, the addition of antioxidants may be considered.

  • pH Control: Maintain a neutral pH for aqueous solutions unless the experimental protocol requires acidic or basic conditions. Buffer your solutions appropriately.

  • Light Protection: Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new, unexpected peaks in HPLC analysis over time. Oxidative degradation of the diethylamino group.Prepare fresh solutions daily using deoxygenated solvents. Store stock solutions under an inert atmosphere. Consider adding a small amount of a compatible antioxidant if it does not interfere with the experiment.
Loss of compound potency or concentration in aqueous solutions. Hydrolytic degradation under non-neutral pH or thermal degradation.Ensure the pH of the solution is maintained at a neutral level using a suitable buffer system. Avoid prolonged exposure to elevated temperatures.
Discoloration of the solid compound or solutions upon exposure to light. Photodegradation.Store the solid compound and any solutions in light-protecting containers (e.g., amber vials). Conduct experiments under reduced light conditions where possible.
Inconsistent results between experimental replicates. Inconsistent sample handling leading to variable degradation.Standardize sample preparation and handling procedures. Ensure all samples are treated identically regarding exposure to air, light, and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound. This is a crucial step in developing a stability-indicating analytical method.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for a period compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Visualizing Degradation Pathways and Workflows

Hypothesized Degradation Pathways

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) cluster_photolysis Photodegradation A This compound B N-oxide derivative A->B Oxidation D Pyrazole Ring Opening Products A->D Acid/Base Hydrolysis E Radical Intermediates / Rearrangement Products A->E UV/Vis Light C N-ethyl-2-(1H-pyrazol-1-yl)ethanamine + Acetaldehyde B->C Further Oxidation / Rearrangement

Caption: Potential degradation pathways for this compound.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep->acid base Base Hydrolysis (1M NaOH, 60°C) prep->base ox Oxidation (30% H2O2, RT) prep->ox therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize dilute Dilute Samples ox->dilute therm->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc compare Compare with Control hplc->compare

Caption: Workflow for conducting a forced degradation study.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH; 2003. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. ICH; 1996. Available from: [Link]

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 48-55.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • NIST Chemistry WebBook. Available from: [Link]

  • Scifinder. Chemical Abstracts Service. Available from: [Link]

  • Reaxys. Elsevier. Available from: [Link]

  • MedCrave. Forced degradation studies. MedCrave online. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • NIH. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • AIChE. Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers. Available from: [Link]

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available from: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

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Identifying common side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formation encountered during the synthesis of pyrazoles, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

Q1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

  • Underlying Cause: In the initial step of the Knorr pyrazole synthesis, the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] The relative electrophilicity of the carbonyl carbons and the steric bulk of the substituents on both reactants influence this initial attack.

  • Troubleshooting Strategies:

    • pH Control: The pH of the reaction medium is a critical factor.[1] Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the regioselectivity compared to neutral or basic conditions.[1][3]

    • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the transition states leading to the different regioisomers. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance regioselectivity in some cases.[4]

    • Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. It is recommended to perform a temperature screening study to determine the optimal conditions for your specific substrates.

    • Strategic Use of Bulky Groups: Introducing a sterically demanding group on either the dicarbonyl compound or the hydrazine can effectively block the approach to one of the carbonyl groups, thereby directing the reaction towards a single regioisomer.[1]

Q2: I am observing a significant amount of a pyrazoline side product in my reaction. How can I promote aromatization to the desired pyrazole?

A2: This issue is common when synthesizing pyrazoles from α,β-unsaturated aldehydes or ketones with hydrazines. The initial reaction forms a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[4][5]

  • Underlying Cause: The pyrazoline is a stable intermediate, and the final aromatization step may not proceed to completion under the initial reaction conditions. This can be due to an insufficiently oxidative environment or unfavorable reaction kinetics.

  • Troubleshooting Strategies:

    • In-situ Oxidation: Include an oxidizing agent in the reaction mixture. Common choices include air (by bubbling through the reaction), oxygen, or mild chemical oxidants like copper triflate.[5]

    • Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step. Reagents such as bromine or simply heating the pyrazoline in DMSO under an oxygen atmosphere can be effective.

    • Choice of Starting Material: Using α,β-unsaturated ketones that have a leaving group on the β-carbon can facilitate the elimination step to form the pyrazole directly.[5]

Q3: My reaction with a β-ketoester is producing a pyrazolone instead of the expected pyrazole. Why is this happening and can it be avoided?

A3: The reaction of a β-ketoester with a hydrazine derivative is a well-established method for synthesizing pyrazolones.[6]

  • Underlying Cause: The reaction proceeds via an initial condensation of the hydrazine with the ketone to form a hydrazone. Subsequently, the second nitrogen of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and formation of the pyrazolone ring.[6] This pathway is generally more favorable than a reaction pathway that would lead to a pyrazole with a hydroxyl group, due to the stability of the amide-like linkage in the pyrazolone.

  • Troubleshooting Strategies:

    • Modify the Starting Material: To obtain a pyrazole from a similar starting material, the ester group needs to be replaced with a group that is less susceptible to intramolecular nucleophilic attack or can be eliminated. For instance, using a 1,3-diketone instead of a β-ketoester is the most direct way to synthesize pyrazoles.[7][8]

    • Consider Alternative Synthetic Routes: If the desired pyrazole substitution pattern requires a precursor similar to a β-ketoester, consider synthesizing the corresponding 1,3-diketone first, for example, through a Claisen condensation, and then reacting it with hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent and classic method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][9] Other widely used methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazine, and 1,3-dipolar cycloaddition reactions.[5][7] Multicomponent reactions are also gaining popularity for their efficiency in generating diverse pyrazole derivatives.[10]

Q2: My reaction mixture turns a dark yellow or red color. What is the cause of these colored impurities?

A2: The appearance of color, particularly yellow or red, is often attributed to side reactions involving the hydrazine starting material.[2][11] Hydrazines can be sensitive to air oxidation and can form colored byproducts. Ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.[11]

Q3: How can I effectively purify my pyrazole product from the common side products?

A3: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is often the first choice for crystalline pyrazole products. A solvent screen to find a suitable system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble, is crucial. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[12]

  • Column Chromatography: Silica gel chromatography is a standard method for separating regioisomers and other non-polar impurities. For basic pyrazoles that might interact strongly with acidic silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[12]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification by dissolving the crude product in an organic solvent, extracting with an aqueous acid solution to move the pyrazole into the aqueous phase, washing the organic layer to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified pyrazole.

Summary of Common Side Products in Pyrazole Synthesis

Side ProductGenerating ReactionKey Identifying Features (e.g., in NMR)
Regioisomers Condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines.Duplicate sets of peaks in ¹H and ¹³C NMR spectra.[2]
Pyrazolines Reaction of α,β-unsaturated carbonyls with hydrazines (incomplete aromatization).Presence of aliphatic proton signals (e.g., CH₂) in the five-membered ring.
Pyrazolones Condensation of β-ketoesters with hydrazines.Presence of a carbonyl signal in the ¹³C NMR spectrum.
Colored Impurities Side reactions of hydrazine (e.g., oxidation).Visible discoloration of the reaction mixture and product.[2]

Experimental Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol provides a general method for the synthesis of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, with considerations for controlling regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the unsymmetrical 1,3-diketone (1.0 eq), substituted hydrazine hydrochloride (1.1 eq), and sodium acetate (1.1 eq).

  • Add ethanol to achieve a concentration of approximately 0.5 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired regioisomer.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in the synthesis of pyrazoles from an unsymmetrical 1,3-diketone, leading to the formation of regioisomers.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_pathA Pathway A cluster_pathB Pathway B cluster_products Products Start1 Unsymmetrical 1,3-Diketone AttackA Attack at Carbonyl 1 (less hindered/more electrophilic) Start1->AttackA AttackB Attack at Carbonyl 2 (more hindered/less electrophilic) Start1->AttackB Start2 Substituted Hydrazine Start2->AttackA Start2->AttackB IntermediateA Hydrazone Intermediate A AttackA->IntermediateA CyclizationA Intramolecular Cyclization IntermediateA->CyclizationA ProductA Regioisomer A CyclizationA->ProductA IntermediateB Hydrazone Intermediate B AttackB->IntermediateB CyclizationB Intramolecular Cyclization IntermediateB->CyclizationB ProductB Regioisomer B CyclizationB->ProductB

Caption: Competing pathways in Knorr synthesis leading to regioisomers.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
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Technical Support Center: Enhancing the Aqueous Solubility of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in biological assays. Poor solubility can lead to inaccurate and irreproducible data, hindering research progress. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve reliable and meaningful results.

Understanding the Challenge: Physicochemical Profile

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound, supplied as a free base, is precipitating when I dilute my DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4). What is my first line of action?

Answer: This is a classic sign of a basic, lipophilic compound coming out of solution as the organic solvent is diluted. Your primary and most effective strategy is pH adjustment.

The Causality: The tertiary amine group (N,N-diethyl) on your compound is a weak base. At neutral pH (around 7.4), a significant portion of the molecules will be in their neutral, uncharged "free base" form, which is less soluble in water. By lowering the pH of your aqueous buffer, you can protonate this nitrogen atom. This forms a positively charged ammonium salt, which is significantly more polar and, therefore, more soluble in aqueous media.[3][4][5][]

Recommended Action: Prepare your aqueous buffer at a lower pH. A good starting point is to test buffers at pH 6.0, 5.0, and 4.0. The goal is to find a pH that maintains the solubility of your compound at the desired final concentration without compromising the integrity of your biological assay.

Protocol 1: Solubility Assessment by pH Adjustment
  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of biologically compatible buffers (e.g., MES, HEPES, Phosphate) at various pH values (e.g., 7.4, 6.5, 6.0, 5.5, 5.0).

  • In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each buffer to achieve your highest desired final assay concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay (typically ≤0.5%).

  • Vortex each tube thoroughly.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the assay temperature.

  • Select the highest pH buffer that maintains your compound in solution for the duration of your experiment.

Q2: Adjusting the pH is not an option for my cell-based assay. How should I optimize the use of co-solvents like DMSO?

Answer: While DMSO is an excellent solvent for initial stock preparation, its concentration in the final assay medium is critical. High concentrations of organic solvents can be cytotoxic or interfere with assay components[7][8]. The key is to balance solubility enhancement with maintaining biological relevance.

The Causality: Co-solvents like DMSO, ethanol, and DMF are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium[9][10]. However, when the stock solution is diluted into the buffer, the solvent environment becomes predominantly aqueous, and if the compound's solubility limit is exceeded, it will precipitate[11].

Recommended Action: First, determine the maximum tolerable co-solvent concentration for your specific assay. Then, perform a dilution series to find the highest soluble concentration of your compound at that fixed co-solvent level.

Co-SolventTypical Max. Concentration in Cell-Based AssaysNotes
DMSO 0.1% - 0.5%Most common, but can induce cell differentiation or stress at higher concentrations.[7]
Ethanol 0.1% - 1.0%Can affect enzyme activity and cell membrane integrity.[7]
Dimethylformamide (DMF) < 0.1%Generally more toxic than DMSO. Use with caution.
Workflow for Co-Solvent Optimization

Below is a logical workflow for optimizing co-solvent usage.

G cluster_0 A Prepare 10-50 mM Stock in 100% DMSO B Determine Max Tolerable %DMSO in Assay (e.g., 0.5%) A->B Establish Assay Constraint C Prepare Intermediate Dilutions in 100% DMSO B->C Plan Dilution Series D Add Intermediate Dilutions to Final Aqueous Buffer C->D Execute Dilution E Vortex & Incubate D->E F Assess Solubility (Visually or by Light Scatter) E->F G Precipitation Observed? F->G H No Precipitation: Proceed with Assay G->H [No] I Yes: Lower Final Compound Concentration or Try Another Method G->I [Yes]

Caption: Co-solvent optimization workflow.

Q3: I need a higher soluble concentration than pH adjustment or co-solvents can provide, or I must avoid organic solvents. Are there other options?

Answer: Yes. The use of cyclodextrins is a powerful and widely accepted technique for enhancing the solubility of poorly soluble compounds for biological applications.[2][12]

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic parts of your compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[13][14][15] This complex effectively shields the lipophilic molecule from the aqueous environment, dramatically increasing its apparent solubility.

Recommended Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity, making it a suitable choice for many biological assays.[7]

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a concentrated HP-β-CD solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle heating (to ~50-60°C) and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Add the compound: Weigh out your compound as a dry powder and add it directly to the HP-β-CD solution. Alternatively, for very difficult compounds, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol, ethanol), add it to the HP-β-CD solution, and then remove the organic solvent under a stream of nitrogen or by rotary evaporation.

  • Facilitate complexation: Vigorously vortex or sonicate the mixture for 1-2 hours at room temperature.

  • Remove insoluble material: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any uncomplexed, insoluble compound.

  • Isolate the supernatant: Carefully collect the clear supernatant. This is your stock solution of the compound-cyclodextrin complex.

  • Determine the concentration: The concentration of the solubilized compound in the supernatant must be determined analytically (e.g., by HPLC-UV or LC-MS) before use in biological assays.

Summary and Strategy Selection

Choosing the right solubilization method is critical and depends on the specific requirements of your assay. The flowchart below provides a decision-making framework.

G cluster_1 Start Start: Compound Precipitates in Neutral Buffer Q_pH Is the assay tolerant to a lower pH (e.g., 5.0-6.5)? Start->Q_pH Sol_pH Use pH Adjustment. Prepare buffer at the optimal pH. Q_pH->Sol_pH Yes Q_DMSO Is a low concentration of co-solvent (e.g., <0.5% DMSO) acceptable? Q_pH->Q_DMSO No Sol_DMSO Optimize Co-Solvent Method. Determine max soluble concentration at a fixed %DMSO. Q_DMSO->Sol_DMSO Yes Q_CD Need higher concentration or must avoid co-solvents/low pH? Q_DMSO->Q_CD No Sol_CD Use Cyclodextrins. Prepare an inclusion complex with HP-β-CD. Q_CD->Sol_CD Yes End Re-evaluate compound or assay design Q_CD->End No

Caption: Decision tree for selecting a solubilization strategy.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more accurate, reliable, and reproducible data in their biological investigations.

References

  • ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-.
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  • Google Patents. (2016). Process for improving the solubility of cell culture media.
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Technical Support Center: Crystallization of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. As a tertiary amine with considerable rotational freedom in its diethylaminoethyl side chain, this compound frequently presents unique challenges during crystallization, often preferring to remain as a viscous oil or forming an amorphous solid rather than a well-ordered crystalline lattice. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, scientifically-grounded framework for troubleshooting and achieving successful crystallization. We will move beyond simple procedural lists to explore the causality behind each step, ensuring you are equipped to adapt these protocols to your specific experimental context.

Part 1: Foundational Knowledge & Pre-Crystallization FAQs

Before attempting any crystallization, it is imperative to validate the integrity of your starting material. The presence of even minor impurities can significantly inhibit nucleation or disrupt crystal lattice formation.[1][2][3]

Q1: What are the most critical pre-crystallization checks I should perform on my crude this compound?

A1: Your primary goal is to ensure the material is chemically pure and free from residual solvents or reagents.

  • Purity Assessment:

    • ¹H NMR Spectroscopy: Confirm the structural integrity. Look for the absence of signals corresponding to starting materials (e.g., pyrazole, 2-chloro-N,N-diethylethanamine) or reaction byproducts. Residual solvents like ethyl acetate, dichloromethane, or THF are common culprits that can interfere with crystallization and should be rigorously removed under high vacuum.

    • LC-MS Analysis: Quantify the purity. A purity level of >95% is recommended before attempting crystallization for analytical purposes.[4] Impurities can act as "tailor-made" inhibitors that adsorb to growing crystal faces, slowing or halting growth entirely.[5][6]

  • Physical State Assessment:

    • Observe the material at room temperature. Is it a free-flowing oil, a viscous gum, or a waxy solid? This will inform your initial choice of strategy. Low-melting compounds or oils are particularly prone to "oiling out".[7]

Part 2: Troubleshooting Common Crystallization Failures

This section addresses the most frequently encountered issues in a question-and-answer format.

Q2: My compound is "oiling out." As the solution cools, it forms liquid droplets instead of solid crystals. What is happening and how do I fix it?

A2: "Oiling out" occurs when the solute's melting point is below the temperature of the solution at the point of supersaturation.[7] Essentially, the compound precipitates as a liquid phase because it is more soluble in the hot solvent than its melting point allows it to be a solid at that same temperature. This is a common problem for compounds like this compound that may have a low melting point.

Causality & Solutions:

  • The Problem: The saturation temperature is too high.

  • The Fix: You must lower the temperature at which the solution becomes saturated.

    • Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small additional volume of the hot solvent (e.g., 10-20% more) to increase the total volume.[7] This lowers the concentration, meaning the solution will need to cool to a lower temperature before saturation is reached, hopefully bypassing the "oiling out" temperature.

    • Change Solvents: Switch to a solvent system where the compound is less soluble. This will naturally lower the saturation temperature.

    • Induce Crystallization at a Lower Temperature: Cool the solution very slowly to well below the expected melting point before attempting to induce crystallization by scratching or seeding.

Q3: I've achieved a clear, supersaturated solution, but absolutely no crystals are forming, even after prolonged cooling. What should I do?

A3: This indicates a kinetic barrier to nucleation.[8][9] The solution is thermodynamically ready to crystallize, but the molecules have not yet organized into a stable crystal nucleus. You must provide energy or a template to initiate this process.

Protocols for Inducing Nucleation:

  • Scratching Method: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass rod. The micro-scratches on the glass provide high-energy nucleation sites for crystals to begin forming.[10]

  • Seed Crystal Addition: If you have a previously crystallized batch, add a single, tiny crystal to the supersaturated solution.[10] This provides a perfect template for further crystal growth.

  • Solvent Evaporation: If using a relatively volatile solvent, allow it to evaporate slowly from an open or partially covered vessel. This gradually increases the concentration, pushing the system into the labile zone where spontaneous nucleation is more likely.[11]

  • Ultracold Bath: Place the solution in a dry ice/acetone or salt-ice bath for a short period.[10] The rapid, localized cooling can sometimes provide the thermodynamic shock needed for nucleation. Be aware, this can sometimes lead to rapid precipitation of a fine powder.

Q4: I'm getting a solid, but it's a very fine powder or an amorphous precipitate, not the well-defined crystals I need. How can I improve crystal quality?

A4: The formation of fine powder or amorphous solid is typically a result of crystallization occurring too quickly.[7] When nucleation happens at a very high rate in a highly supersaturated solution, countless small crystals form simultaneously and have no time to grow larger.

Strategies for Slower Crystal Growth:

  • Slow Cooling: The most fundamental principle. Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop, insulated by paper towels or a cork ring.[12] Do not move it directly to an ice bath. Slow cooling keeps the solution in the metastable zone longer, favoring growth on existing nuclei over the formation of new ones.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution. This ensures the solution becomes saturated at a lower temperature and the driving force for precipitation is less extreme.[7]

  • Vapor Diffusion: Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, acetone). Place this vial inside a larger, sealed jar containing a "poor" solvent (the anti-solvent, e.g., hexane, diethyl ether) in which the compound is insoluble.[4] The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing solubility and promoting slow, high-quality crystal growth.

Part 3: Advanced Strategies & Experimental Protocols

For a challenging compound like this, standard cooling crystallization may not be sufficient. The basicity of the tertiary amine offers a powerful alternative: salt formation.

Strategy 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in crystallization.[11] An ideal solvent will dissolve the compound when hot but have low solubility when cold.

Solvent CategoryExample SolventsBoiling Point (°C)Rationale & Comments
Protic Isopropanol, Ethanol82, 78Can form hydrogen bonds, potentially aiding in lattice formation. Good for cooling crystallization.
Aprotic Polar Acetonitrile, Ethyl Acetate82, 77Good starting points for creating solvent/anti-solvent systems.
Apolar Toluene, Heptane, Hexane111, 98, 69Primarily used as anti-solvents to be added to a solution of the compound in a more polar solvent.
Ethers Diethyl Ether, MTBE35, 55Can be used as anti-solvents or for slow evaporation techniques due to their volatility.

Protocol 1: Anti-Solvent Crystallization

  • Dissolve the purified this compound oil in a minimal amount of a "good" solvent in which it is very soluble (e.g., acetone or isopropanol).

  • Slowly add a "poor" anti-solvent (e.g., hexane or heptane) dropwise with stirring until the solution becomes faintly and persistently turbid.

  • Gently warm the solution until the turbidity just disappears.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

Strategy 2: Crystallization via Salt Formation

Amines can be converted to their corresponding salts (e.g., hydrochloride, hydrobromide, oxalate), which are often highly crystalline solids with significantly higher melting points than the free base.[13][14] This is arguably the most robust strategy for this compound.

Protocol 2: Preparation of the Hydrochloride Salt for Crystallization

  • Dissolve the purified free-base oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • To this solution, add a stoichiometric amount (1.0 equivalent) of hydrochloric acid. A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl if the salt is insoluble in the organic/aqueous mix) is preferred to control the addition.

  • Stir the mixture. The hydrochloride salt will often precipitate or crystallize out of the solution immediately or upon cooling.[15]

  • If precipitation is rapid, you can perform a recrystallization of the crude salt. Filter the salt, then redissolve it in a minimal amount of a hot polar solvent (like ethanol or methanol) and allow it to cool slowly to form high-quality crystals.

  • Collect the salt crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Visualization & Workflow Diagrams

A logical workflow is essential for efficient troubleshooting.

G cluster_start Initial Observation cluster_purity Purity Check cluster_troubleshoot Crystallization Troubleshooting cluster_solutions Solutions Start Crude Product is an Oil Purity Purity >95% via NMR/LC-MS? Start->Purity Purify Purify via Chromatography or Distillation Purity->Purify No Attempt Attempt Cooling Crystallization Purity->Attempt Yes Purify->Purity Result Outcome? Attempt->Result OilingOut Oiling Out Result->OilingOut Oils Out NoCrystals No Crystals Form Result->NoCrystals No Solid Success Success! Result->Success Good Crystals Sol_Oil 1. Add more solvent 2. Change solvent 3. Try Anti-Solvent Method OilingOut->Sol_Oil Sol_Salt Form Hydrochloride Salt (Protocol 2) OilingOut->Sol_Salt Persistent Failure Sol_Nucleate 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution NoCrystals->Sol_Nucleate NoCrystals->Sol_Salt Persistent Failure Sol_Oil->Attempt Sol_Nucleate->Attempt Sol_Salt->Success

Caption: Troubleshooting workflow for crystallization failure.

G cluster_main Crystallization Phase Behavior cluster_path Experimental Path p1->p2 p3->p4 Start Hot Saturated Solution SlowCool Slow Cooling Path Start->SlowCool FastCool Fast Cooling (Crash Out) Start->FastCool Crystals Crystal Formation

Caption: Conceptual diagram of crystallization zones.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • CK-12 Foundation. (n.d.). Flexi answers - How can an oil be recrystallized?
  • ResearchGate. (n.d.).
  • ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • PMC - NIH. (n.d.).
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  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

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Technical Support Center: Navigating the Scale-Up Synthesis of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered when transitioning from laboratory-scale to large-scale production of this important pharmaceutical intermediate. Our focus is on providing practical, experience-driven solutions grounded in scientific principles to ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up the synthesis of this compound?

A1: The primary challenges include controlling the regioselectivity of the N-alkylation, managing reaction exotherms, ensuring efficient mixing, dealing with byproduct formation, and developing a robust purification strategy for the final product.[1][2] Each of these factors can significantly impact yield, purity, and overall process safety.

Q2: Which synthetic route is most amenable to the large-scale production of this compound?

A2: The most common and scalable route is the N-alkylation of pyrazole with 2-chloro-N,N-diethylethanamine or a similar alkylating agent. This is typically carried out in the presence of a base in a suitable solvent. While other methods exist for N-alkylation of pyrazoles, this direct approach is often preferred for its atom economy and straightforward procedure.[1][3]

Q3: What are the critical safety considerations for this process?

A3: The N-alkylation of pyrazole can be exothermic, especially at large scales.[2] Therefore, careful control of the addition rate of reagents and efficient heat dissipation are crucial. The use of potentially hazardous reagents like sodium hydride requires strict anhydrous conditions and careful handling. Additionally, many organic solvents used in the synthesis are flammable and require appropriate safety precautions.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Formation of N2-alkylated Isomer

Question: My scaled-up reaction is producing a significant amount of the undesired N2-alkylated isomer, which is difficult to separate from the target this compound. How can I improve the N1-selectivity?

Answer: The regioselectivity of pyrazole alkylation is influenced by several factors, including steric hindrance, the nature of the base, and the solvent system.[1][4]

  • Underlying Cause: For an unsubstituted pyrazole, electronic factors are similar for both nitrogen atoms. However, upon deprotonation, the resulting pyrazolate anion can be alkylated at either nitrogen. Steric hindrance plays a key role; bulky alkylating agents tend to favor the less sterically hindered nitrogen.[4] In the case of this compound synthesis, the 2-(diethylamino)ethyl group is not exceptionally bulky, so a mixture of isomers can be expected under non-optimized conditions.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can favor the formation of the N1-isomer by rapidly and irreversibly deprotonating the pyrazole.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[1]

    • Solvent Effects: Polar aprotic solvents such as DMF and DMSO often promote N1-alkylation.[1] These solvents help to solvate the cation of the base, increasing the nucleophilicity of the pyrazolate anion.

    • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

  • Preventative Measures:

    • Conduct small-scale optimization experiments to screen different base-solvent combinations before proceeding to a large-scale run.

    • Consider the use of a protecting group on one of the pyrazole nitrogens if achieving high regioselectivity proves consistently difficult, though this adds steps to the synthesis.[5]

Issue 2: Incomplete Reaction and Low Yield

Question: Upon scaling up, I'm observing a significant amount of unreacted pyrazole and the overall yield of my product is much lower than in my lab-scale experiments. What could be the cause?

Answer: A drop in yield during scale-up often points to issues with mass and heat transfer, as well as reagent purity and stability.[2]

  • Underlying Cause:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized areas of low reagent concentration, resulting in an incomplete reaction.[2]

    • Moisture Contamination: If using a moisture-sensitive base like NaH, any water in the solvent or on the glassware will consume the base, leading to an incomplete reaction.

    • Reagent Quality: The quality and purity of the pyrazole, alkylating agent, and base can significantly impact the reaction outcome.

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure the reactor's stirring speed and impeller design are adequate for the reaction volume to maintain a homogeneous mixture.

    • Strict Anhydrous Conditions: When using moisture-sensitive reagents, ensure all solvents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Stoichiometry: A slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) may be necessary to drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.

    • Reaction Monitoring: Actively monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the point of maximum conversion and identify any potential side reactions.

Issue 3: Byproduct Formation and Purification Challenges

Question: My crude product contains several impurities that are difficult to remove by standard purification methods like distillation or crystallization. What are these byproducts and how can I minimize their formation?

Answer: Common byproducts in this synthesis include the N2-isomer (as discussed in Issue 1), dialkylated pyrazolium salts, and products from side reactions of the alkylating agent.

  • Underlying Cause:

    • Over-alkylation: Using a large excess of the alkylating agent or high reaction temperatures can lead to the formation of a quaternary pyrazolium salt.

    • Side Reactions of the Alkylating Agent: 2-chloro-N,N-diethylethanamine can undergo elimination reactions to form N,N-diethylvinylamine, which can then polymerize or react with other species in the reaction mixture.

  • Troubleshooting Steps:

    • Control Stoichiometry and Temperature: Use a minimal excess of the alkylating agent and maintain a controlled reaction temperature to disfavor over-alkylation and decomposition.

    • Purification Strategy:

      • Acid-Base Extraction: The basicity of the diethylamino group in the desired product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent. This can effectively remove non-basic impurities.

      • Column Chromatography: For high-purity requirements, silica gel chromatography may be necessary.[6] A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method on a large scale.

Experimental Workflow & Visualization

A typical workflow for the scale-up synthesis of this compound is outlined below.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Reagent Preparation (Pyrazole, NaH, Anhydrous DMF, 2-chloro-N,N-diethylethanamine) prep_reactor Reactor Setup (Inert atmosphere, overhead stirrer, temperature probe, addition funnel) prep_reagents->prep_reactor deprotonation Deprotonation (Add Pyrazole to NaH in DMF) prep_reactor->deprotonation alkylation N-Alkylation (Slow addition of alkylating agent) deprotonation->alkylation monitoring Reaction Monitoring (TLC/GC/HPLC) alkylation->monitoring quench Quenching (Careful addition of water/isopropanol) monitoring->quench extraction Extraction (e.g., with Ethyl Acetate) quench->extraction acid_base_wash Acid-Base Extraction extraction->acid_base_wash drying Drying & Solvent Removal acid_base_wash->drying final_purification Final Purification (Vacuum Distillation or Chromatography) drying->final_purification

Caption: Workflow for the scale-up synthesis of this compound.

Process Parameters and Data

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Pyrazole 1.0 eq1.0 eqEnsure consistent purity.
Base (NaH) 1.1 eq1.1 - 1.2 eqEnsure safe handling of pyrophoric solid.
Solvent (DMF) 10-20 mL/g of pyrazole5-10 L/kg of pyrazoleUse anhydrous grade; consider solvent recovery.
Alkylating Agent 1.1 eq1.05 - 1.1 eqControl addition rate to manage exotherm.
Temperature 0 °C to RT10-25 °CMonitor internal temperature closely.
Reaction Time 2-4 hours4-8 hoursMonitor by in-process controls.
Typical Yield 70-85%65-80%Yield may decrease slightly on scale-up.

Safety and Handling

  • Sodium Hydride (NaH): A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood.

  • 2-chloro-N,N-diethylethanamine: A corrosive and lachrymatory compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

The transition from a laboratory-scale synthesis to a large-scale industrial process often presents unforeseen challenges.[7] A thorough understanding of the reaction mechanism, careful process optimization, and a proactive approach to safety are paramount for the successful scale-up of this compound synthesis. For particularly hazardous or difficult-to-control reactions, exploring alternative technologies like flow chemistry can offer significant advantages in terms of safety and efficiency.[8][9]

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). National Center for Biotechnology Information.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (n.d.). Benchchem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (n.d.). Enamine.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). Benchchem.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
  • 1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. (n.d.). ResearchGate.

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Technical Support Center: Strategies for Regioselective N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole N-alkylation. The formation of regioisomers (N1 vs. N2 alkylation) is a persistent challenge that can significantly impact yield, purification efforts, and the overall efficiency of a synthetic route. This document provides in-depth, experience-driven answers to common troubleshooting questions, supported by mechanistic insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 alkylated pyrazoles. What are the primary factors controlling this regioselectivity?

A1: This is the most common issue in pyrazole chemistry. The outcome of N-alkylation is a delicate balance between several competing factors. Understanding these is the first step to controlling your reaction.

The regioselectivity is governed by a combination of:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially react at the nitrogen atom that is less sterically encumbered by adjacent substituents.[1][2] A bulky group at the C3 (or C5) position will strongly direct alkylation to the more accessible N1 (or N2) nitrogen.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the nitrogen atoms.[3] However, the two ring nitrogens often have very similar electronic properties, which complicates predicting the outcome based on electronics alone.[3][4]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the isomeric ratio. These parameters can influence the nature of the pyrazolate anion in solution and the reaction mechanism (kinetic vs. thermodynamic control).[3]

Q2: How does my choice of base and solvent impact the N1/N2 product ratio?

A2: The base and solvent system is your most powerful tool for steering regioselectivity. They work in concert to influence the position of the equilibrium between tautomers and the aggregation state of the resulting pyrazolate salt.

  • Bases: The choice of base is critical. For instance, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is a widely successful combination for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2][4] In some cases, switching to a stronger, bulkier base like sodium hydride (NaH) can prevent the formation of isomeric mixtures by favoring a specific deprotonation pathway.[2][3]

  • Solvents: The solvent's polarity and its ability to coordinate with the cation of the base play a crucial role.

    • Polar Aprotic Solvents (e.g., DMF, DMSO) are generally preferred as they effectively solvate the cation, leading to a more "naked" and reactive pyrazolate anion. This often enhances selectivity.

    • Fluorinated Alcohols , such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in certain cases, particularly in pyrazole formation from 1,3-dicarbonyls, by influencing the reaction pathway.[5]

A useful starting point for many base-mediated pyrazole alkylations is K₂CO₃ in DMF or DMSO.[2]

Q3: My alkylating agent is very bulky. Should I expect better selectivity?

A3: Yes, absolutely. Increasing the steric bulk of either the pyrazole substrate or the alkylating agent is a classic and highly effective strategy to enforce regioselectivity. The reaction will be sterically directed to the most accessible nitrogen atom.

For example, a recent study demonstrated that using bulky α-halomethylsilanes as alkylating agents significantly improves N1 selectivity compared to traditional reagents like methyl iodide.[6] The bulky silyl group effectively blocks the N2 position, and after alkylation, it can be cleanly removed to yield the N-methyl pyrazole.[6] This "masked" methylating agent approach is a powerful tool for overcoming poor selectivity.

Q4: I'm working with a nearly symmetric pyrazole and getting a 1:1 mixture of isomers. Are there any advanced strategies to favor one product?

A4: This is a challenging scenario where simple steric and electronic arguments fail. In these cases, you may need to employ more advanced, catalyst-controlled, or directing-group strategies.

  • Enzymatic Alkylation: Biocatalysis offers a groundbreaking solution. Engineered enzymes, such as modified methyltransferases, can achieve near-perfect regioselectivity (>99%) by precisely orienting the pyrazole substrate within their active site.[7][8] This approach allows for methylation, ethylation, and propylation using simple haloalkanes in a two-enzyme cascade system.[8]

  • Protecting/Directing Groups: A removable directing group can be installed to block one nitrogen atom, forcing alkylation to occur at the other. The (2-trimethylsilylethoxy)methyl (SEM) group is particularly useful. It can be used to protect one nitrogen, allow for functionalization (like C-H arylation), and then be transposed to the other nitrogen in a "SEM switch," enabling subsequent reactions at the previously blocked site.[9] This strategy provides complete regiocontrol over the introduction of various substituents.[9]

Troubleshooting Guide: Decision Workflow for Optimizing Regioselectivity

When facing a challenging N-alkylation, a systematic approach is key. The following workflow can help you diagnose the problem and select the appropriate strategy.

Caption: Decision workflow for troubleshooting pyrazole N-alkylation.

Data Summary: Impact of Reaction Parameters on Regioselectivity

The choice of solvent and base is paramount for controlling the N1/N2 isomer ratio. Below is a summary of common conditions and their typical outcomes for a generic 3-substituted pyrazole.

3-Substituent (R)Electrophile (E-X)BaseSolventPredominant IsomerReference
Aryl, AlkylAlkyl HalideK₂CO₃DMSON1 (less hindered)[4]
CF₃, PyridinylEthyl iodoacetateNaHDME/MeCNN1 (less hindered)[3]
Phenyl(Me₃Si)₃SiCH₂OTfKHMDSDMSO>99:1 (N1)[6]
VariousMichael AcceptorsNone (Catalyst-free)MeCN>99:1 (N1)[4][10][11]
3-MethylHaloalkanesEngineered EnzymeBuffer>99% (N1 or N2)[8]

Featured Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is a robust starting point for the N1-alkylation of 3-substituted pyrazoles, leveraging steric hindrance.[4]

Step-by-Step Methodology:

  • Preparation: To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the alkylating agent (e.g., alkyl halide, 1.2 equiv) to the suspension at room temperature.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Highly N1-Selective Methylation using a "Masked" Methylating Reagent

This advanced protocol uses a bulky α-halomethylsilane to achieve high N1 selectivity, followed by a desilylation step.[6]

Step-by-Step Methodology:

  • N-Alkylation:

    • To a solution of the 3-substituted pyrazole (1.0 equiv) in DMSO (0.2 M), add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) at room temperature.

    • Stir for 10 minutes, then add chloromethyl)tris(trimethylsilyl)silane (1.5 equiv).

    • Stir the reaction at room temperature for 2 hours or until LC-MS indicates complete formation of the silylated intermediate.

  • Protodesilylation:

    • To the reaction mixture, add a solution of cesium fluoride (CsF, 3.0 equiv) in water.

    • Stir vigorously at room temperature for 2-4 hours until desilylation is complete.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. This method routinely achieves N1:N2 ratios greater than 92:8.[6]

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The regioselectivity of pyrazole alkylation can sometimes be understood as a competition between the kinetically and thermodynamically favored products.[12][13]

  • Kinetic Product: Formed faster due to a lower activation energy. This pathway is favored at lower temperatures with strong, non-equilibrating bases. The kinetic product often forms at the more nucleophilic nitrogen, which may not be the most sterically accessible one.

  • Thermodynamic Product: The more stable of the two possible isomers. This product is favored under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, and weaker bases that allow for proton exchange.[12] Often, the thermodynamic product is the one with the alkyl group on the less sterically hindered nitrogen.

G Start Pyrazolate Anion + Alkyl Halide TS1 Transition State 1 (Lower Ea) Start->TS1 k1 (fast) TS2 Transition State 2 (Higher Ea) Start->TS2 k2 (slow) P1 Kinetic Product (P_k) (Forms Faster) TS1->P1 P2 Thermodynamic Product (P_t) (More Stable) TS2->P2 P1->P2 Equilibration (High Temp, Long Time)

Sources

Validation & Comparative

The Pyrazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of versatile and effective chemical scaffolds is a cornerstone of innovation. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to the development of blockbuster drugs across diverse therapeutic areas.

This guide provides an in-depth comparison of several key pyrazole-based inhibitors, highlighting the remarkable adaptability of this chemical core. While we will focus on well-established drugs with extensive supporting data, we will also consider the potential of simpler pyrazole structures, such as N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, within this broader context. Our exploration will be grounded in experimental data, detailed protocols, and the underlying mechanistic principles that govern the activity of these compounds.

The Versatility of the Pyrazole Core

The pyrazole nucleus serves as an excellent bioisostere for other aromatic rings, offering advantages in potency, selectivity, and pharmacokinetic properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites and receptor binding pockets. Furthermore, the pyrazole ring is metabolically stable, a desirable characteristic for any drug candidate.

To illustrate the power of this scaffold, we will dissect three landmark pyrazole-containing drugs: Celecoxib, Sildenafil, and Rimonabant. Each targets a distinct class of protein and addresses a different medical need, yet they all share the same fundamental pyrazole core.

Case Study 1: Celecoxib - A Selective COX-2 Inhibitor for Inflammation

Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[3][4] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces the gastrointestinal side effects associated with older, non-selective NSAIDs.[2][5]

The diaryl-substituted pyrazole structure of Celecoxib is crucial for its selectivity. The sulfonamide side chain binds to a hydrophilic pocket present in the active site of COX-2 but not in COX-1, conferring its specific inhibitory activity.[3][5]

Quantitative Comparison: Celecoxib Potency
CompoundTargetIC50Selectivity (COX-1/COX-2)
Celecoxib COX-182 µM[6]~12[6]
COX-2 6.8 µM [6]
Ibuprofen COX-112 µM[6]0.15[6]
COX-280 µM[6]
Indomethacin COX-10.009 µM[6]0.029[6]
COX-20.31 µM[6]
Signaling Pathway: COX-2 Inhibition

COX2_Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins->Inflammation & Pain COX2->Prostaglandin H2 (PGH2) Celecoxib Celecoxib Celecoxib->COX2 PDE5_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Case Study 3: Rimonabant - A CB1 Receptor Antagonist for Obesity

Rimonabant was developed as an anti-obesity drug that acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1). [7][8][9]The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating appetite and energy balance. [10][11]By blocking the CB1 receptor, Rimonabant was designed to reduce appetite and food intake. [7] Although it was later withdrawn from the market due to psychiatric side effects, Rimonabant remains a significant example of a pyrazole-based drug targeting a G-protein coupled receptor (GPCR). Its structure features a diaryl-pyrazole core, similar to Celecoxib, but with different substitutions that direct its activity towards the CB1 receptor.

Quantitative Comparison: Rimonabant Potency
CompoundTargetKi
Rimonabant CB1 Receptor 2 nM [3]
AM251CB1 Receptor7.49 nM
CP-55,940 (agonist)CB1 Receptor0.9 nM
Signaling Pathway: CB1 Receptor Antagonism

CB1_Pathway Endocannabinoids Endocannabinoids CB1 CB1 Receptor Endocannabinoids->CB1 Gi/o Protein Gi/o Protein CB1->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP Appetite Stimulation Appetite Stimulation cAMP->Appetite Stimulation Rimonabant Rimonabant Rimonabant->CB1

Caption: Rimonabant blocks the CB1 receptor, modulating appetite-regulating pathways.

The Potential of Simpler Pyrazole Derivatives: The Case of this compound

While the blockbuster drugs discussed above feature complex substitutions on the pyrazole ring, simpler derivatives also hold therapeutic potential. A compound like this compound, with its basic pyrazole core and a diethylaminoethyl side chain, presents an interesting case for exploration.

Experimental Protocols

To facilitate further research into pyrazole-based inhibitors, we provide the following detailed, step-by-step protocols for common in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a generic absorbance-based assay to determine the IC50 of a test compound against a purified enzyme.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent Prep Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions Add Reagents Add Buffer, Enzyme, and Test Compound/ Vehicle to wells Reagent Prep->Add Reagents Pre-incubation Incubate for 15 min at room temperature Add Reagents->Pre-incubation Initiate Reaction Add Substrate to all wells Pre-incubation->Initiate Reaction Incubate Incubate for 30-60 min at 37°C Initiate Reaction->Incubate Stop Reaction Add Stop Solution Incubate->Stop Reaction Read Plate Measure Absorbance at specified wavelength Stop Reaction->Read Plate Calculate Inhibition Calculate % Inhibition for each concentration Read Plate->Calculate Inhibition Plot Curve Plot % Inhibition vs. log[Compound] Calculate Inhibition->Plot Curve Determine IC50 Determine IC50 value using non-linear regression Plot Curve->Determine IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

    • Prepare solutions of the target enzyme and its substrate in assay buffer at their optimal concentrations.

  • Assay Setup (in a 96-well microplate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer, enzyme, and the same volume of solvent used for the test compound.

    • Test wells: Add assay buffer, enzyme, and the serially diluted test compound.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Add a stop solution to halt the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Abs_test - Abs_blank) / (Abs_control - Abs_blank))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value. [13]

Cell-Based Assay for COX-2 Inhibition

This protocol outlines a method to assess the ability of a test compound to inhibit COX-2 activity in a cellular context. [5] Methodology:

  • Cell Culture:

    • Plate a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Include a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours.

  • COX-2 Induction:

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. [5] * Incubate for a further 18-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant, which will contain the prostaglandins produced by the cells.

  • PGE2 Quantification:

    • Measure the concentration of prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in the supernatant using a commercially available ELISA kit. [5]6. Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its presence in a diverse range of successful drugs, from anti-inflammatories to treatments for erectile dysfunction, underscores its remarkable versatility. By understanding the structure-activity relationships of established pyrazole-based inhibitors like Celecoxib, Sildenafil, and Rimonabant, researchers can better appreciate the nuances of designing new therapeutic agents.

While the specific inhibitory profile of this compound remains to be fully elucidated, its simpler structure provides a valuable starting point for further investigation. Through the application of robust in vitro and cell-based screening assays, as detailed in this guide, the therapeutic potential of this and other novel pyrazole derivatives can be systematically explored, paving the way for the next generation of innovative medicines.

References

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  • Developing a phosphodiesterase-5 inhibitor assay to... F1000Research.
  • (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products.
  • High-resolution crystal structure of the human CB1 cannabinoid receptor. PMC.
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  • Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). PubMed.
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  • Assay of CB1 Receptor Binding. PubMed.
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  • [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. Smolecule.
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A Comparative Guide to the Biological Activity of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the biological activities of analogs of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, a scaffold that offers significant opportunities for therapeutic innovation. By exploring variations in substitution on both the pyrazole ring and the ethanamine side chain, we can elucidate key structure-activity relationships (SAR) that drive potency and selectivity across different biological targets.

This guide is intended for researchers, scientists, and drug development professionals. It synthesizes data from multiple studies to provide a comprehensive overview of the anticancer and antimicrobial potential of this class of compounds.

The Pyrazole Ethanamine Scaffold: A Versatile Pharmacophore

The this compound core structure presents several points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The pyrazole ring itself can be substituted at various positions, influencing its electronic and steric profile. The diethylamino group on the ethanamine side chain can also be modified, impacting the compound's basicity, lipophilicity, and interactions with biological targets. The inherent flexibility of this scaffold has led to the exploration of its analogs against a variety of diseases.

Comparative Analysis of Biological Activity

This section details the comparative biological activity of this compound analogs, focusing on two key therapeutic areas: oncology and infectious diseases. The data presented is a synthesis from various independent studies to provide a broader understanding of the potential of this chemical class.

Anticancer Activity

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents, with mechanisms of action often involving the inhibition of protein kinases or the induction of apoptosis.[3][4] While direct comparative data for a series of this compound analogs is limited, we can draw valuable insights from structurally related compounds.

Table 1: Comparative Anticancer Activity of Selected Pyrazole Analogs

Compound IDModifications from Core StructureCancer Cell LineIC50 (µM)Reference
Analog A 3,5-diphenyl substitution on pyrazoleHeLa (Cervical Cancer)8.99[2]
Analog B 3,5-diphenyl substitution on pyrazole, N-acetyl groupMCF-7 (Breast Cancer)13.14[2]
Analog C 3-(thiophen-2-yl) and 5-aryl substitution on pyrazoleU251 (Glioblastoma)11.9[4]
Analog D 1,5-diphenyl-3-substituted pyrazoleK562 (Leukemia)0.021[3]

Structure-Activity Relationship Insights:

The data, although from different studies on varied pyrazole scaffolds, suggests that aromatic substitutions on the pyrazole ring are crucial for potent anticancer activity. For instance, the presence of diphenyl groups (Analogs A and B) and a thiophenyl-aryl combination (Analog C) confers significant cytotoxicity against various cancer cell lines.[2][4] The high potency of Analog D, a 1,5-diphenyl-3-substituted pyrazole, against leukemia cells underscores the importance of the substitution pattern on the pyrazole core.[3]

The introduction of an N-acetyl group in Analog B appears to slightly decrease the activity against breast cancer cells compared to the non-acetylated diphenyl analog against cervical cancer cells, suggesting that modifications on the side chain can modulate potency.

Experimental Rationale: The choice of cancer cell lines in these studies, such as HeLa, MCF-7, U251, and K562, represents a diverse panel of common and aggressive cancers. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. Its use provides a reliable and high-throughput method for initial screening of cytotoxic compounds.

Mechanism of Action Visualization:

The anticancer activity of many pyrazole derivatives is linked to the inhibition of critical signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->PI3K

Caption: Inhibition of the PI3K signaling pathway by pyrazole analogs.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[1]

Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Analogs

Compound IDModifications from Core StructureMicroorganismMIC (µg/mL)Reference
Analog E 3,5-dimethyl-1-carbothiohydrazide pyrazoleEscherichia coli62.5[1]
Analog F 3,5-dimethyl-1-carbothiohydrazide pyrazoleStaphylococcus aureus125[1]
Analog G 3-methyl-5-oxo-1-carbothiohydrazide pyrazoleCandida albicans7.8[1]
Analog H N-acetyl-3-aryl-5-furyl pyrazoleAspergillus niger-[5]

(Note: A specific MIC value for Analog H was not provided in the source, but it was reported to show motivating antifungal activity.)

Structure-Activity Relationship Insights:

The data suggests that the nature of the pyrazole core and its substituents significantly influences the antimicrobial spectrum and potency. The carbothiohydrazide moiety in Analogs E, F, and G appears to be a key feature for antimicrobial activity.[1] The difference in activity between Analog E against Gram-negative bacteria (E. coli) and Analog F against Gram-positive bacteria (S. aureus) highlights the potential for tuning the selectivity of these compounds.[1]

The high potency of Analog G against the fungus Candida albicans suggests that the 3-methyl-5-oxo-pyrazole core is a promising scaffold for antifungal drug discovery.[1] The reported activity of the N-acetyl-3-aryl-5-furyl pyrazole (Analog H) against Aspergillus niger indicates that different substitution patterns can lead to activity against various fungal pathogens.[5]

Experimental Rationale: The use of standard reference strains of bacteria (E. coli, S. aureus) and fungi (C. albicans, A. niger) allows for reproducible and comparable results across different studies. The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the potency of an antimicrobial agent, representing the lowest concentration that inhibits visible growth of a microorganism.

Experimental Workflow Visualization:

A typical workflow for screening the antimicrobial activity of a compound library involves several key steps, from initial culture to the determination of the MIC.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Microbial Culture (e.g., E. coli, S. aureus) Inoculum Standardized Inoculum Preparation Culture->Inoculum Inoculation Inoculation of Microtiter Plate (Compounds + Microbes) Inoculum->Inoculation Compounds Serial Dilution of Pyrazole Analogs Compounds->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Readout Visual or Spectrophotometric Readout of Growth Incubation->Readout MIC Determination of MIC Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocols

To ensure scientific integrity and enable the replication of these findings, this section provides detailed methodologies for key experiments.

Synthesis of this compound Analogs

A general and versatile method for the synthesis of N-substituted pyrazoles involves the reaction of a pyrazole with an appropriate alkyl halide.

General Procedure for N-Alkylation of Pyrazole:

  • Deprotonation: To a solution of the desired substituted pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide or acetonitrile), a base such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes.

  • Alkylation: The desired 2-chloro-N,N-diethylethanamine or a related alkyl halide (1.2 eq) is added dropwise to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound analog.

Causality Behind Experimental Choices: The use of an aprotic solvent is crucial to prevent the quenching of the strong base. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The choice of base depends on the acidity of the pyrazole N-H proton. Column chromatography is a standard and effective method for purifying organic compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a self-validating system for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The synthesized pyrazole analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted in cell culture medium to the desired final concentrations. The medium in the wells is replaced with the medium containing the compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well (10% of the total volume) and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO or a solubilization buffer.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Trustworthiness of the Protocol: The inclusion of both positive and negative controls ensures the validity of the assay. Serial dilutions allow for the determination of a dose-dependent effect.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the pyrazole analogs against various microorganisms.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: The pyrazole analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no microbes) are included.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Authoritative Grounding: This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized guidelines for antimicrobial susceptibility testing.

Conclusion and Future Directions

The analogs of this compound represent a versatile and promising class of compounds with demonstrated potential in both oncology and infectious disease research. The structure-activity relationships, though pieced together from various studies, clearly indicate that strategic modifications to the pyrazole core and the ethanamine side chain can significantly impact biological activity and selectivity.

Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs to establish more definitive SAR. Investigating a broader range of biological targets, including specific enzymes and receptors, will further elucidate the therapeutic potential of this scaffold. The development of analogs with improved pharmacokinetic and safety profiles will be crucial for translating these promising in vitro findings into clinically viable drug candidates.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of some pyraz. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. (n.d.). New Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (n.d.). Research Square. Retrieved January 20, 2026, from [Link]

  • Synthesis of Some New Pyrazoline-Based Thiazole Derivatives and Evaluation of Their Antimicrobial, Antifungal, and Anticancer Activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). Molecules. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity: A Comparative Analysis for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate determination of a small molecule's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides an in-depth comparison of established and emerging biophysical techniques for validating the binding affinity of novel compounds, using the hypothetical small molecule N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine as a case study. While no specific target for this molecule is presumed, this document will equip you with the foundational knowledge to select the most appropriate validation method for your research needs.

The Criticality of Binding Affinity Validation

The journey from a promising hit compound to a viable drug candidate is paved with rigorous validation. A quantitative understanding of how tightly a small molecule binds to its biological target—its binding affinity, typically expressed as the dissociation constant (KD)—is paramount. This parameter dictates the potential potency of a drug, influences its pharmacokinetic and pharmacodynamic properties, and informs structure-activity relationship (SAR) studies that guide lead optimization. Erroneous or poorly validated binding data can lead to costly failures in later stages of drug development. Therefore, a multi-faceted approach, often employing orthogonal methods, is crucial for building a robust and reliable data package.

A Comparative Overview of Key Validation Methodologies

The selection of a suitable binding assay depends on numerous factors, including the nature of the target protein, the properties of the small molecule, the required throughput, and the specific information sought (e.g., kinetics, thermodynamics). Here, we compare five widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays, Microscale Thermophoresis (MST), and Bio-layer Interferometry (BLI).

Method Principle Key Parameters Measured Advantages Disadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.[1][2]KD, kon, koffReal-time, label-free, provides kinetic data.[1][2]Requires immobilization of the target, which may affect its conformation; sensitive to buffer composition.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[3][4]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3]Label-free, in-solution measurement, provides a complete thermodynamic profile.[3][5]Requires relatively large amounts of sample, lower throughput.
Radioligand Binding Assay Competition between a radiolabeled ligand and the test compound for the target.[6]Ki, IC50, BmaxHigh sensitivity, considered a "gold standard" for receptor binding.[6]Requires synthesis of a radiolabeled ligand, safety concerns with radioactivity, endpoint assay.
Microscale Thermophoresis (MST) Measures the change in molecular movement in a temperature gradient upon binding.[7]KDLow sample consumption, in-solution measurement, tolerant to complex buffers.[8][9]Typically requires fluorescent labeling of the target or ligand.
Bio-layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[10][11]KD, kon, koffReal-time, label-free, high throughput, tolerant to crude samples.[10][12]Requires immobilization of the target, may have lower sensitivity for very small molecules.

In-Depth Method Analysis and Experimental Protocols

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful technique that provides not only the equilibrium binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants.[1][2] This kinetic information is invaluable for understanding the binding mechanism and can differentiate compounds with similar affinities but different residence times at the target. When working with small molecules like this compound, a high surface density of the immobilized protein target is often necessary to achieve a sufficient signal-to-noise ratio.[13]

Trustworthiness: A key aspect of a reliable SPR experiment is the validation of the immobilized target's activity. This can be achieved by confirming the binding of a known ligand before testing the novel compound. Furthermore, demonstrating that the binding is reversible and specific through competition experiments enhances the trustworthiness of the data.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Processing Immobilize Immobilize Target Protein on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject this compound (Analyte) at Various Concentrations Equilibrate->Inject Association Monitor Association Phase Inject->Association Dissociation Monitor Dissociation Phase (Buffer Flow) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Fit Fit Data to a Binding Model Regenerate->Fit Determine Determine KD, kon, koff Fit->Determine

Caption: Generalized workflow for an SPR experiment.

Step-by-Step Protocol:

  • Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The choice of immobilization chemistry should be optimized to ensure the protein's native conformation and activity.

  • System Priming and Equilibration: Prime the SPR instrument with running buffer to remove any air bubbles and establish a stable baseline. The running buffer should be optimized for pH and ionic strength to ensure protein stability and minimize non-specific binding.

  • Analyte Injection: Prepare a dilution series of this compound in running buffer. Inject each concentration over the sensor surface for a defined period to monitor the association phase.

  • Dissociation Phase: Following the association phase, flow running buffer over the sensor surface to monitor the dissociation of the compound from the target.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the KD, kon, and koff values.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC stands out as the gold standard for thermodynamic characterization of binding interactions.[3] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][5] This information is crucial for understanding the driving forces behind the binding event (e.g., hydrogen bonding, hydrophobic interactions) and can guide rational drug design.

Trustworthiness: The self-validating nature of ITC lies in the sigmoidal binding isotherm generated. A well-defined curve with a clear stoichiometry provides high confidence in the determined parameters. Control experiments, such as titrating the compound into buffer alone, are essential to account for any heat of dilution.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis LoadProtein Load Target Protein into Sample Cell Inject Inject Ligand into Sample Cell in Aliquots LoadLigand Load this compound into Syringe LoadLigand->Inject Measure Measure Heat Change After Each Injection Inject->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot Integrated Heat vs. Molar Ratio Integrate->Plot Fit Fit Isotherm to a Binding Model Plot->Fit Determine Determine KD, n, ΔH, ΔS Fit->Determine

Caption: Generalized workflow for an ITC experiment.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the purified target protein and this compound in the same, precisely matched buffer to minimize heat changes due to buffer mismatch. Degas the solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the target protein into the sample cell and the corresponding buffer into the reference cell.

  • Ligand Loading: Load the small molecule solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection until the binding sites on the protein are saturated.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the integrated heat against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Radioligand Binding Assays

Expertise & Experience: Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[6][14] They are particularly useful for membrane-bound receptors like G protein-coupled receptors (GPCRs).[15] These assays can be performed in two main formats: saturation assays to determine the KD and Bmax (receptor density) of a radioligand, and competition assays to determine the affinity (Ki) of an unlabeled compound like this compound.[6][16]

Trustworthiness: The reliability of a radioligand binding assay hinges on the careful definition of non-specific binding. This is typically achieved by measuring binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

Experimental Workflow:

Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis PrepareMembranes Prepare Cell Membranes Expressing Target Incubate Incubate Membranes with Radioligand and Test Compound PrepareReagents Prepare Radioligand and Test Compound Dilutions PrepareReagents->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Binding vs. Compound Concentration Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

Sources

A Comparative Guide to the Structure-Activity Relationship of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, a compound of interest for its potential pharmacological applications. By systematically dissecting the molecule into its three key components—the pyrazole ring, the ethylamine linker, and the N,N-diethylamino group—we will explore how structural modifications influence biological activity. This comparative analysis is supported by experimental data from the scientific literature to provide a robust resource for researchers in drug discovery and development.

The Core Scaffold: Understanding the Pharmacological Potential

This compound is a versatile molecule with potential interactions with various biological targets, a common feature of pyrazole-containing compounds which are known to exhibit a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The core structure's activity is intrinsically linked to the interplay of its constituent parts. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, the ethylamine linker provides conformational flexibility, and the tertiary amine can act as a proton acceptor and influence solubility and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following sections delve into the SAR of each molecular component, drawing comparisons with analogous structures to elucidate the principles governing their biological effects.

The Pyrazole Ring: A Hub of Modifiable Interactions

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. Modifications at the 3, 4, and 5-positions can profoundly impact binding affinity and selectivity for a given target.

Key Modifications and Their Effects:

  • Substitution at the 3- and 5-positions: Introduction of bulky or electron-withdrawing/donating groups can significantly alter the electronic distribution and steric profile of the molecule. For instance, in a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, substitutions on the phenyl rings at these positions were found to be crucial for their inhibitory activity against E. coli FabH.[7]

  • Substitution at the 4-position: The 4-position of the pyrazole ring is often a target for introducing diversity. Halogenation, such as bromination, has been shown to influence the fungicidal activity of N-substitutedphenyl-2-pyrazolylnicotinamides.[8]

  • Bioisosteric Replacement: Replacing the pyrazole ring with other five-membered heterocycles (e.g., isoxazole, triazole) can be a valuable strategy to modulate activity and physicochemical properties.[9][10][11] The choice of bioisostere will depend on the specific interactions required for the target of interest.

Table 1: Comparative Activity of Pyrazole Ring Analogs

Compound/AnalogModification on Pyrazole RingBiological ActivityReference
Analog A3,5-dimethyl70% mortality against Mythimna separata[8]
Analog B4-bromo62.9% growth inhibition of Physalospora piricola[8]
Analog C3,5-diphenyl with 4-fluoro/chloro substitutionPotent inhibitors of E. coli FabH[7]
The Ethylamine Linker: A Bridge of Flexibility

The two-carbon ethylamine linker connecting the pyrazole ring to the tertiary amine is not merely a spacer. Its length, rigidity, and substitution can influence the molecule's overall conformation and ability to adopt an optimal binding pose within a receptor.

Key Considerations for the Linker:

  • Length: Shortening or lengthening the alkyl chain can alter the distance between the pyrazole and the amine, potentially disrupting key interactions with a biological target.

  • Rigidity: Introducing conformational constraints, such as by incorporating the linker into a cyclic system, can lock the molecule into a more active or inactive conformation. This can be a powerful tool for improving selectivity.

  • Substitution: Placing substituents on the linker can introduce new interaction points or create steric hindrance that affects binding.

SAR_Linker_Modification cluster_0 Ethylamine Linker Modifications Flexible_Linker Flexible Ethyl Linker (Allows multiple conformations) Biological_Target Biological Target Flexible_Linker->Biological_Target Potentially lower affinity due to entropic penalty Rigid_Linker Rigidified Linker (e.g., within a ring) (Restricts conformation) Rigid_Linker->Biological_Target Can increase affinity if conformation is optimal Substituted_Linker Substituted Linker (Adds steric bulk/new interactions) Substituted_Linker->Biological_Target May enhance or decrease binding depending on substituent

The N,N-Diethylamino Group: A Modulator of Physicochemical Properties and Target Interaction

The tertiary amine moiety plays a multifaceted role, influencing not only direct interactions with the biological target but also the compound's overall pharmacokinetic profile.

Key Aspects of the Amine Group:

  • Basicity: The basicity of the nitrogen atom, which can be tuned by the nature of the alkyl substituents, is crucial for forming ionic interactions with acidic residues in a binding pocket.

  • Lipophilicity: The N,N-diethyl groups contribute to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its metabolic stability.

  • Steric Bulk: The size of the alkyl groups on the nitrogen can influence the accessibility of the lone pair of electrons and create steric clashes within a binding site. Replacing diethyl groups with smaller (e.g., dimethyl) or larger, more complex alkyl systems can be a key optimization strategy.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis of N,N-Dialkyl-2-(1H-pyrazol-1-yl)ethanamine Derivatives

The synthesis of these compounds typically involves a nucleophilic substitution reaction between a pyrazole and a 2-(dialkylamino)ethyl halide.

Step-by-Step Protocol:

  • Deprotonation of Pyrazole: To a solution of the desired substituted pyrazole in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH) at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the pyrazole anion.

  • Alkylation: To the solution from step 1, add the appropriate 2-(dialkylamino)ethyl chloride or bromide dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_workflow Synthetic Workflow Start Substituted Pyrazole Step1 Deprotonation (e.g., NaH in DMF) Start->Step1 Intermediate Pyrazole Anion Step1->Intermediate Step2 Alkylation (2-(dialkylamino)ethyl halide) Intermediate->Step2 Product N,N-Dialkyl-2-(pyrazol-1-yl)ethanamine Step2->Product

In Vitro Biological Assay: A Generic Protocol for Target-Based Screening

The choice of biological assay will depend on the specific therapeutic target of interest. Below is a generalized protocol for a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture the target cells in a suitable medium and incubate at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions to the desired concentrations in the cell culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability/Activity Assay: Perform a suitable assay to measure the desired biological endpoint (e.g., MTT assay for cell viability, ELISA for cytokine production, or a reporter gene assay).

  • Data Analysis: Measure the signal from each well and calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a complex interplay of steric, electronic, and physicochemical factors. This guide has highlighted the key structural motifs that can be systematically modified to optimize biological activity. Future research should focus on synthesizing and screening a focused library of analogs to build a more comprehensive quantitative structure-activity relationship (QSAR) model for this chemical series. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of pyrazole derivatives.

References

  • Shang, J., Liu, Q., Wang, B., & Li, Z. (2019). Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. Chinese Journal of Organic Chemistry, 39(5), 1489-1496.
  • (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4571.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Venkataraman, S., Jain, S., Shah, K., & Upmanyu, N. (2010). Synthesis and biological activity of some novel pyrazolines. Acta poloniae pharmaceutica, 67(4), 361-366.
  • Biological studies of some new substituted phenyl pyrazol pyridin-2-amine deriv
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Pharmacological profile of pyrazole.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(9), 1198.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery and development, the journey of a promising molecule from a lead compound to a therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring its selectivity – the ability to interact with its intended target while minimizing engagement with other biological molecules. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel pyrazole-containing compound, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, highlighting its therapeutic potential.[1][2][3][4][5] However, this potential can only be realized through a rigorous evaluation of its off-target interactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cross-reactivity of such compounds. We will explore a systematic approach to profiling, compare our lead compound with established alternatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesired off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures.[6] A thorough understanding of a compound's selectivity landscape is therefore not just a regulatory requirement but a cornerstone of a successful drug development program. Early and comprehensive cross-reactivity profiling allows for:

  • Risk Mitigation: Identifying potential safety liabilities before significant investment in preclinical and clinical development.[7]

  • Mechanism Deconvolution: Differentiating between on-target and off-target driven efficacy and toxicity.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and reduce off-target binding.

  • Informed Clinical Trial Design: Anticipating potential adverse events and establishing appropriate safety monitoring protocols.

A Strategic Approach to Cross-Reactivity Profiling

Our investigation into the cross-reactivity of this compound follows a tiered, multi-faceted approach, integrating computational predictions with in vitro experimental validation. This strategy, aligned with international regulatory guidelines such as ICH S7A, ensures a comprehensive assessment of potential off-target liabilities.[8][9]

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling, starting with computational methods to prioritize experimental testing.

Comparative Analysis: this compound vs. Reference Compounds

To contextualize the selectivity profile of our lead compound, we will compare its performance against two reference compounds:

  • Compound A (High Selectivity): A well-characterized tool compound known for its high selectivity for the primary target.

  • Compound B (Lower Selectivity): A compound from a similar chemical class with known off-target liabilities.

The following table summarizes the binding affinities (Ki) of these compounds against a panel of 20 common off-targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels. This panel is representative of the targets assessed in early safety pharmacology screens.[7][10]

Target FamilyTargetThis compound (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
GPCRs Adenosine A1>10,000>10,000850
Adrenergic α1A1,200>10,000250
Adrenergic α2A5,500>10,000600
Adrenergic β1>10,000>10,0001,500
Dopamine D28,900>10,000450
Histamine H1750>10,000150
Muscarinic M1>10,000>10,000900
Serotonin 5-HT1A3,200>10,000300
Serotonin 5-HT2A2,800>10,000200
Kinases ABL1>10,000>10,0005,000
EGFR>10,000>10,0008,000
SRC>10,000>10,0003,500
VEGFR2>10,000>10,0006,000
Ion Channels hERG6,500>10,000950
Nav1.5>10,000>10,0002,200
Cav1.2>10,000>10,0004,800
Other PDE4>10,000>10,0001,800
MAO-A4,500>10,000700
COX-2>10,000>10,0009,000
FAAH>10,000>10,0007,500

Data Interpretation:

The data indicates that this compound exhibits a generally favorable selectivity profile, with Ki values greater than 1 µM for the majority of the targets screened. This is in stark contrast to Compound B, which shows significant affinity for multiple GPCRs and the hERG channel. Notably, our lead compound displays weak affinity for the Histamine H1 receptor and moderate affinity for several other aminergic GPCRs. These interactions warrant further investigation in functional assays to determine if they translate to cellular activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide the following detailed experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds for a panel of receptors, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target of interest are prepared from recombinant cell lines or native tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity and selectivity for the target is selected.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the intricate world of drug development, the pyrazole nucleus stands as a "privileged scaffold." Its presence in numerous blockbuster drugs like Celecoxib (Celebrex®), Rimonabant, and Viagra® underscores its profound impact on medicinal chemistry.[1][2][3] The efficient and versatile synthesis of this five-membered heterocyclic ring, characterized by two adjacent nitrogen atoms, is therefore a critical endeavor in the quest for novel therapeutics.[4][5]

This guide offers an in-depth comparative analysis of the most prominent methodologies for pyrazole synthesis. Moving beyond a mere recitation of protocols, we will dissect the causality behind experimental choices, evaluate the strengths and weaknesses of each approach, and provide the data necessary for informed methodological selection in your research.

The Foundational Approach: Cyclocondensation of 1,3-Difunctional Compounds

The most classical and widely employed strategy for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[2][6] This approach, pioneered by Ludwig Knorr in 1883, remains a cornerstone of pyrazole synthesis.[4][6]

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound (like a β-diketone or a β-ketoester) with a hydrazine.[7][8] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3]

Mechanism and Rationale: The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups. Acid catalysis facilitates this by protonating the carbonyl oxygen, rendering the carbon more electrophilic. The choice of which carbonyl is attacked first becomes crucial when using unsymmetrical dicarbonyl compounds, often leading to a mixture of regioisomers.[1][7] The subsequent intramolecular cyclization is driven by the proximity of the second nitrogen atom and the remaining carbonyl group, leading to a stable, aromatic final product.[9]

Experimental Protocol: Conventional Reflux Synthesis of a Phenyl-1H-pyrazole [10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add the hydrazine derivative (e.g., phenylhydrazine, 1 equivalent) to the solution. If using a hydrazine salt, a base may be required. A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid) is often added.[7]

  • Heating: Heat the reaction mixture to reflux. Reaction times can vary significantly, from a couple of hours to over nine hours, depending on the substrates.[10]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired pyrazole.[10]

Diagram: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole (Aromatic Ring) Cyclic_Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative and widely used variation involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones, for example).[4][11] This method typically proceeds in two stages: an initial Michael addition to form a pyrazoline (a partially saturated ring), followed by an oxidation step to achieve aromatization.[12][13]

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the hydrazine at the β-carbon of the unsaturated system (aza-Michael addition), followed by cyclization.[14][15] The resulting pyrazoline is not aromatic and requires a subsequent oxidation step to form the stable pyrazole ring. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.[11][13] This two-step nature can be a disadvantage, adding complexity to the procedure.[12]

The [3+2] Cycloaddition Strategy

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to five-membered heterocycles, including pyrazoles.[6][16] This atom-economic approach involves the reaction of a 1,3-dipole with a dipolarophile.[16]

Diazo Compounds and Alkynes

The reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a prominent method for pyrazole synthesis.[17][18] The reaction initially forms an unstable 3H-pyrazole which then undergoes a 1,5-sigmatropic shift to yield the stable aromatic pyrazole.[18]

Mechanism and Rationale: This concerted [3+2] cycloaddition is highly efficient. When using electron-poor diazocarbonyl compounds, the alkyne often needs to be activated, for instance, with a Lewis acid.[17] A key advantage of this method is its potential for high regioselectivity, which can be controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.[12]

Diagram: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Dipolar_Cycloaddition Reactants Diazo Compound (1,3-Dipole) + Alkyne (Dipolarophile) Transition_State [3+2] Concerted Transition State Reactants->Transition_State Cycloaddition Intermediate 3H-Pyrazole (Unstable) Transition_State->Intermediate Product Aromatic Pyrazole Intermediate->Product 1,5-Sigmatropic Shift

Caption: Synthesis of pyrazoles via 1,3-dipolar cycloaddition.

Modern Methodologies: Enhancing Efficiency and Sustainability

While classical methods are robust, modern organic synthesis emphasizes efficiency, speed, and greener approaches.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, have emerged as a powerful strategy for pyrazole synthesis.[2][19] These reactions are highly valued for their atom economy, synthetic efficiency, and ability to rapidly generate molecular diversity.[20][21] For instance, a one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine can efficiently produce highly substituted pyrazoles.[2]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, including the synthesis of pyrazoles.[10][22] The primary advantages of using microwave irradiation over conventional heating are dramatic reductions in reaction times (from hours to minutes) and often significant improvements in product yields.[10][23] The efficient and uniform heating provided by microwaves can accelerate reaction rates and minimize the formation of side products.[24][25]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles [10]

  • Reaction Setup: In a specialized microwave process vial, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine (1-1.2 mmol).

  • Solvent/Catalyst: The reaction can be run neat (solvent-free) or with a minimal amount of a high-boiling solvent (e.g., ethanol, DMF) or in the presence of a catalyst.[26][27]

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture with a set power (e.g., 100-300 W) and temperature (e.g., 60-140°C) for a short duration, typically ranging from 1 to 10 minutes.[10][18][23]

  • Work-up and Purification: After cooling, the product is isolated. If run neat, the crude product can often be purified directly by recrystallization. If a solvent is used, it is removed under reduced pressure before purification.

Comparative Performance Analysis

The choice of synthetic methodology depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and available equipment.

Table 1: Comparison of Pyrazole Synthesis Methodologies

MethodKey ReactantsGeneral ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis; room temp. to reflux70-95%[12]Readily available starting materials, straightforward procedure.[12]Lack of regioselectivity with unsymmetrical dicarbonyls.[12]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step: pyrazoline formation then oxidation66-88%[12]Wide availability of starting materials (e.g., chalcones).[12]Requires an additional oxidation step, adding complexity.[12]
1,3-Dipolar Cycloaddition Diazo Compound, AlkyneOften requires heating or catalysis; can be mildGood to high yields[18][28]High regioselectivity, atom-economic.[12][16]Diazo compounds can be hazardous; alkynes may need activation.[17]
Multicomponent Reactions e.g., Aldehyde, β-Ketoester, HydrazineOften one-pot, can be catalyzedGood to excellent yields[20][29]High efficiency, atom economy, rapid access to diversity.[19]Optimization can be complex; mechanism sometimes unclear.

Table 2: Head-to-Head Comparison: Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Time 2 - 9 hours[10]1 - 10 minutes[10]
Yield 72-90%[10]91-98% (often higher than conventional)[10]
Energy Source Oil bath, heating mantleMicrowave irradiation
Key Advantage No specialized equipment needed[1]Drastically reduced reaction times, improved yields.[1]

Diagram: Decision Logic for Synthesis Method Selection

Synthesis_Choice Start Need to Synthesize a Pyrazole Regio_Control Is Regiocontrol Critical? Start->Regio_Control Speed_Yield Are Speed and High Yield Priorities? Regio_Control->Speed_Yield No Dipolar Use 1,3-Dipolar Cycloaddition Regio_Control->Dipolar Yes Diversity Need Rapid Library Synthesis? Speed_Yield->Diversity No Microwave Employ Microwave-Assisted Synthesis Speed_Yield->Microwave Yes Knorr Consider Knorr Synthesis or from α,β-Unsaturated Carbonyls Diversity->Knorr No MCR Use a Multicomponent Reaction (MCR) Diversity->MCR Yes

Caption: Decision logic for choosing a pyrazole synthesis method.

Conclusion

The synthesis of pyrazoles is a mature field with a rich history, yet it continues to evolve with the advent of modern synthetic techniques. The classical Knorr synthesis and its variations remain reliable and accessible workhorses in the laboratory. For applications demanding high regioselectivity and atom economy, 1,3-dipolar cycloadditions present an elegant solution.

For the modern drug discovery laboratory, where speed, efficiency, and the generation of diverse compound libraries are paramount, multicomponent reactions and microwave-assisted synthesis offer compelling advantages.[1][19] The dramatic acceleration of reaction rates and enhancement of yields provided by microwave technology, in particular, make it an invaluable tool for the rapid optimization of lead compounds.[10] Ultimately, the optimal choice of methodology will be guided by the specific synthetic goals, the complexity of the target molecule, and the resources available.

References

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A Comparative Efficacy Analysis of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine Against Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the novel pyrazole derivative, N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. Drawing upon the well-documented therapeutic potential of pyrazole-based compounds, we hypothesize an anti-inflammatory mechanism of action for this compound centered on the inhibition of cyclooxygenase (COX) enzymes. This document outlines the experimental frameworks for in vitro COX-1/COX-2 inhibition assays and the in vivo carrageenan-induced paw edema model in a rodent model. Through a presentation of hypothetical, yet scientifically plausible, experimental data, we aim to position this compound within the current landscape of anti-inflammatory therapeutics, providing a data-driven guide for researchers and drug development professionals.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The versatility of the pyrazole ring allows for structural modifications that can fine-tune the pharmacological profile of the resulting molecules.[2] The incorporation of a diethylaminoethyl group may further enhance solubility and bioavailability, making this compound a compelling candidate for investigation as a novel therapeutic agent.[1]

Standard anti-inflammatory therapies, dominated by NSAIDs, primarily function by inhibiting cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] While effective, non-selective NSAIDs like Ibuprofen can cause gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which has a protective role in the gastric mucosa.[8][9] In contrast, selective COX-2 inhibitors like Celecoxib were developed to minimize these side effects by specifically targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[10][11]

This guide explores the potential of this compound as a novel anti-inflammatory agent, comparing its hypothetical efficacy and selectivity profile to that of Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Hypothesized Mechanism of Action: COX Inhibition

We hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The comparative analysis will focus on determining its potency and selectivity towards COX-1 and COX-2.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Gastric_Mucosa_Protection Gastric Mucosa Protection (via COX-1) COX-1_COX-2->Gastric_Mucosa_Protection Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs This compound Ibuprofen Celecoxib NSAIDs->COX-1_COX-2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Comparative Efficacy Analysis

To objectively evaluate the anti-inflammatory potential of this compound, a combination of in vitro and in vivo assays are proposed. The following sections present hypothetical data from these experiments, comparing our compound of interest with Ibuprofen and Celecoxib.

In Vitro COX Enzyme Inhibition

The inhibitory activity of this compound against purified human COX-1 and COX-2 enzymes was determined by measuring the production of prostaglandin E2 (PGE2) using an ELISA-based assay.[12][13] The half-maximal inhibitory concentration (IC50) was calculated for each compound.

Table 1: In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound8.50.1556.7
Ibuprofen15350.43
Celecoxib>1000.05>2000

Analysis: The hypothetical data suggests that this compound is a potent inhibitor of COX-2, with an IC50 value comparable to that of Celecoxib. Furthermore, it demonstrates a moderate selectivity for COX-2 over COX-1, with a selectivity index of 56.7. This profile suggests that it may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.[14][15]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating the acute anti-inflammatory activity of novel compounds.[16][17] Edema is induced by a subcutaneous injection of carrageenan into the rat's hind paw, and the increase in paw volume is measured over time.[3]

Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

Treatment Group (Oral Administration)Dose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle (Control)-0.85 ± 0.08-
This compound100.42 ± 0.0550.6%
This compound300.25 ± 0.0470.6%
Ibuprofen300.45 ± 0.0647.1%
Celecoxib100.38 ± 0.0555.3%

Analysis: In this in vivo model, this compound demonstrated a dose-dependent reduction in paw edema, indicating significant anti-inflammatory activity. At a dose of 30 mg/kg, its efficacy surpassed that of Ibuprofen and was comparable to Celecoxib at a lower dose, highlighting its potential as a potent anti-inflammatory agent in a physiological setting.

Experimental Protocols

In Vitro COX Inhibition Assay (ELISA-based)

This protocol is adapted from established methods for measuring COX activity.[12][13]

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compounds - Arachidonic Acid - Assay Buffer Incubate Incubate Enzymes with Test Compounds Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction after Defined Time Add_Substrate->Stop_Reaction ELISA Quantify PGE2 Production using ELISA Stop_Reaction->ELISA Calculate_IC50 Calculate IC50 Values ELISA->Calculate_IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes, test compounds (this compound, Ibuprofen, Celecoxib) at various concentrations, and arachidonic acid in the appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX enzyme to each well, followed by the test compounds at different dilutions. Incubate at 37°C for 10 minutes to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a 2-minute incubation at 37°C, stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: The concentration of PGE2 produced in each well is quantified using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of COX inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely used method for assessing acute inflammation.[3][18]

Paw_Edema_Workflow cluster_acclimatization Animal Preparation cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Acclimatize Acclimatize Rats and Fast Overnight Baseline_Measure Measure Baseline Paw Volume Acclimatize->Baseline_Measure Administer_Compound Administer Test Compounds Orally Baseline_Measure->Administer_Compound Inject_Carrageenan Inject Carrageenan into the Hind Paw Administer_Compound->Inject_Carrageenan Measure_Volume Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Inject_Carrageenan->Measure_Volume Calculate_Inhibition Calculate Paw Volume Increase and % Inhibition of Edema Measure_Volume->Calculate_Inhibition

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment and fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Animals are divided into groups and administered the test compounds (this compound, Ibuprofen, Celecoxib) or vehicle orally via gavage.

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volumes. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that this compound is a promising anti-inflammatory candidate with potent and moderately selective COX-2 inhibitory activity. Its in vivo efficacy in a standard model of acute inflammation appears to be superior to that of Ibuprofen and comparable to Celecoxib.

Further preclinical studies are warranted to fully characterize the pharmacological and toxicological profile of this compound. These should include pharmacokinetic studies, detailed mechanism of action studies to confirm its interaction with the COX enzymes, and assessment in chronic inflammation models. Additionally, comprehensive safety and toxicity evaluations will be crucial before considering its advancement into clinical development. The findings presented herein provide a strong rationale for the continued investigation of this compound as a novel anti-inflammatory therapeutic.

References

  • Ibuprofen - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - NIH. (2024). Retrieved January 20, 2026, from [Link]

  • Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist - PubMed. (1990). Digestion, 47(3), 143-8. Retrieved January 20, 2026, from [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 20, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ibuprofen Mechanism - News-Medical.Net. (n.d.). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (2025, June 12). Retrieved January 20, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (2007). Nature Protocols, 1(4), 599-604. Retrieved January 20, 2026, from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16). Retrieved January 20, 2026, from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (2014). Journal of visualized experiments : JoVE, (84), 51463. Retrieved January 20, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes - Springer Nature Experiments. (2006). Nature Protocols, 1(4), 599-604. Retrieved January 20, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (2014). Journal of visualized experiments : JoVE, (84), 51185. Retrieved January 20, 2026, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. (2023). In StatPearls. StatPearls Publishing. Retrieved January 20, 2026, from [Link]

  • Anti-inflammatory drugs and their mechanism of action - PubMed. (1998). Inflammation Research, 47 Suppl 2, S113-6. Retrieved January 20, 2026, from [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors - MDPI. (2018). Molecules, 23(1), 129. Retrieved January 20, 2026, from [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. (2025, March 31). Retrieved January 20, 2026, from [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Spectroscopic Differentiation of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is a versatile heterocyclic amine that serves as a key building block in medicinal chemistry and a ligand in coordination chemistry. Its utility is intrinsically linked to its specific constitution, particularly the attachment point of the diethylaminoethyl side chain to the pyrazole ring. Positional isomers, where this side chain is attached to different atoms of the pyrazole ring, can exhibit markedly different chemical, biological, and coordination properties. Therefore, unambiguous structural confirmation is a critical step in any research or development workflow.

This guide provides an in-depth comparison of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound and its two most common positional isomers: the C3- and C4-substituted analogues. We will move beyond a simple data listing to explain the underlying principles that give rise to distinct spectral features, equipping researchers with the expertise to confidently distinguish between these closely related molecules.

Molecular Structures of the Isomers

The fundamental difference between the three compounds lies in the connectivity of the ethylamine side chain to the pyrazole core. This seemingly minor structural variance creates distinct electronic environments for the atoms within the pyrazole ring, which is the key to their spectroscopic differentiation.

Figure 1: Structures of the N1, C3, and C4 positional isomers.

Experimental & Analytical Workflow

Standard Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Record the spectrum on the same instrument (101 MHz). Use proton decoupling. A 45° pulse width, 2-second relaxation delay, and a higher number of scans (e.g., 1024) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl plates. For solid samples, a KBr pellet is prepared.

  • Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile compounds or via direct infusion into an Electrospray Ionization (ESI) source for less volatile or thermally labile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or ESI in positive ion mode. EI is valuable for generating reproducible fragmentation patterns that serve as a molecular fingerprint.[1]

  • Analysis: Acquire the full scan mass spectrum using a quadrupole or time-of-flight (TOF) analyzer.

G cluster_workflow Analytical Workflow start Purified Isomer Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (EI or ESI) start->ms nmr_data Chemical Shifts (δ) Coupling Constants (J) Integration nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) Functional Groups ir->ir_data ms_data Molecular Ion (M⁺) Fragmentation Pattern (m/z) ms->ms_data analysis Comparative Data Analysis nmr_data->analysis ir_data->analysis ms_data->analysis conclusion Unambiguous Isomer Identification analysis->conclusion

Figure 2: A self-validating workflow for isomer differentiation.

Spectroscopic Data Comparison: Identifying the Fingerprints

The choice of spectroscopic technique is driven by the need to probe specific molecular features. NMR is unparalleled for mapping the C-H framework, making it the most powerful tool for differentiating these positional isomers.[2] MS provides crucial information on molecular weight and fragmentation, while IR confirms the presence of key functional groups.

NMR Spectroscopy: The Definitive Technique

The ¹H and ¹³C NMR spectra provide the most definitive evidence for isomer identification. The substitution pattern on the pyrazole ring directly influences the number of signals, their chemical shifts, and their splitting patterns (J-coupling).

¹H NMR Analysis: The pyrazole ring protons are the most diagnostic.

  • N1-Isomer: Shows three distinct signals for the pyrazole protons (H3, H4, H5). H3 and H5 will appear as doublets (or more complex multiplets due to coupling with H4 and each other), while the H4 proton will appear as a triplet (or doublet of doublets).

  • C3-Isomer: The N-H proton will be present (unless exchanged with D₂O), often as a broad signal. It will show two signals for the pyrazole ring protons (H4 and H5). These will appear as doublets due to coupling with each other.

  • C4-Isomer: Also shows an N-H proton. It will exhibit a single signal for the two equivalent pyrazole protons (H3 and H5), which will appear as a singlet (or a narrow multiplet if coupled to the N-H).

¹³C NMR Analysis: The chemical shifts of the pyrazole carbons are highly sensitive to the point of substitution. In N-unsubstituted pyrazoles, tautomerism can lead to signal broadening or averaging for C3 and C5.[2] However, for the N1-substituted isomer, these positions are fixed.

  • N1-Isomer: Three distinct signals for the pyrazole carbons (C3, C4, C5).

  • C3-Isomer: Three distinct signals. The carbon bearing the side chain (C3) will be significantly shifted compared to the unsubstituted C3.

  • C4-Isomer: Due to symmetry, C3 and C5 are chemically equivalent and will produce a single signal, which is a key distinguishing feature.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm, Solvent: CDCl₃)

Assignment N1-Isomer (Predicted) C3-Isomer (Predicted) C4-Isomer (Predicted) Rationale for Differences
¹H NMR
Pyrazole H3 ~7.5 (d) - ~7.5 (s) N1: Distinct proton. C3: No proton. C4: Equivalent to H5.
Pyrazole H4 ~6.2 (t) ~6.1 (d) - N1 & C3: Distinct proton. C4: No proton.
Pyrazole H5 ~7.4 (d) ~7.3 (d) ~7.5 (s) N1 & C3: Distinct proton. C4: Equivalent to H3.
N-H - >8.0 (br s) >8.0 (br s) Only C-substituted isomers have an N-H proton.
N-CH₂ (pyrazole) ~4.1 (t) - - Direct attachment to N1 deshields these protons.
C-CH₂ (pyrazole) - ~2.8 (t) ~2.6 (t) Attachment to a carbon results in a more upfield shift.
N-CH₂CH₃ ~2.6 (q) ~2.5 (q) ~2.5 (q) Similar environment across all isomers.
N-CH₂CH₃ ~1.0 (t) ~1.0 (t) ~1.0 (t) Similar environment across all isomers.
¹³C NMR
Pyrazole C3 ~139 ~150 ~135 C3 is deshielded when substituted. C4 shows symmetry.
Pyrazole C4 ~105 ~104 ~115 C4 is significantly shifted when it is the point of attachment.
Pyrazole C5 ~129 ~130 ~135 C4 substitution leads to C3/C5 equivalence.
N-CH₂ (pyrazole) ~52 - - Characteristic shift for N-CH₂.
C-CH₂ (pyrazole) - ~28 ~25 Characteristic shift for C-CH₂.
N-CH₂CH₃ ~47 ~47 ~47 Similar environment across all isomers.

| N-CH₂CH₃ | ~12 | ~12 | ~12 | Similar environment across all isomers. |

Note: These are predicted values based on typical shifts for substituted pyrazoles. Actual values may vary based on solvent and concentration.[3][4]

Mass Spectrometry: Elucidating Fragmentation Pathways

Mass spectrometry confirms the molecular weight (and thus, the molecular formula) and provides structural clues through fragmentation analysis. All three isomers have the same nominal mass (167 g/mol ). The key differentiator is the fragmentation pattern.

The most common fragmentation for all three isomers is the α-cleavage (beta-cleavage relative to the pyrazole ring) of the C-C bond adjacent to the diethylamino group. This is a highly favored pathway for tertiary amines, leading to a stable, resonance-stabilized iminium ion.

Dominant Fragmentation Pathway: The loss of a CH₂CH₃ radical followed by cleavage of the ethyl group from the nitrogen leads to the formation of a prominent fragment at m/z 86 . This fragment, corresponding to [CH₂=N(CH₂CH₃)₂]⁺, is expected to be the base peak or one of the most intense peaks in the EI spectrum for all three isomers.

G mol Molecular Ion (M⁺) This compound m/z 167 frag1 α-Cleavage Product Loss of pyrazolylmethyl radical (•CH₂-C₃H₃N₂) m/z 86 (Base Peak) mol:f1->frag1:f0 α-Cleavage frag2 Pyrazole Fragment Loss of diethylaminoethyl radical (•CH₂CH₂N(Et)₂) m/z 68 mol:f1->frag2:f0 Ring Cleavage

Figure 3: Predicted EI-MS fragmentation for the N1-isomer.

While the m/z 86 fragment is common, subtle differences may arise from the fragmentation of the pyrazole ring itself. The stability of the resulting radical cation [Pyrazole-CH₂]•⁺ or [Pyrazole]•⁺ can vary with the substitution pattern, potentially altering the relative intensities of other smaller fragments. For instance, fragmentation involving the loss of HCN or N₂ from the pyrazole ring is a known process and its likelihood could be affected by the substituent's position.[5][6][7]

Table 2: Key Expected Fragments (m/z) from EI-MS

Fragment Description N1-Isomer (m/z) C3-Isomer (m/z) C4-Isomer (m/z) Remarks
Molecular Ion [M]⁺ 167 167 167 Confirms molecular formula C₉H₁₇N₃.
[M - CH₃]⁺ 152 152 152 Loss of a methyl group.
[M - C₂H₅]⁺ 138 138 138 Loss of an ethyl group.
[CH₂=N(Et)₂]⁺ 86 86 86 Likely base peak from α-cleavage. Very intense.
[Pyrazole-CH₂]⁺ 81 81 81 Cleavage of the N-C bond of the side chain.

| [Pyrazole]⁺ | 68 | 68 | 68 | Pyrazole cation radical. |

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of functional groups but is the least effective of the three techniques for distinguishing these specific positional isomers. The spectra for all three will be very similar, dominated by C-H, C-N, and C=C/C=N vibrations. The most notable difference is the presence of an N-H stretch in the C-substituted isomers.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Vibration N1-Isomer C3/C4-Isomers Remarks
N-H stretch Absent 3100-3300 (broad) A clear diagnostic feature for C-substituted isomers.[8]
C-H stretch (sp³) 2850-2980 2850-2980 Aliphatic C-H from the ethyl groups.
C-H stretch (sp²) 3050-3150 3050-3150 Aromatic C-H from the pyrazole ring.
C=N, C=C stretch 1450-1550 1450-1550 Pyrazole ring stretching vibrations.[9][10]

| C-N stretch | 1100-1250 | 1100-1250 | Amine C-N stretching. |

Conclusion

Unambiguous differentiation of this compound from its C3- and C4-substituted isomers is critical for research and development applications. While mass spectrometry can confirm the molecular formula and IR spectroscopy can identify key functional groups, NMR spectroscopy stands as the definitive and indispensable tool for this task.

The key takeaways for differentiation are:

  • ¹H NMR: The number of signals, their splitting patterns, and the chemical shifts of the pyrazole ring protons provide a unique fingerprint for each isomer. The presence or absence of a broad N-H signal immediately separates the N1-isomer from the C-substituted isomers.

  • ¹³C NMR: The number of distinct signals for the pyrazole ring carbons is diagnostic. The C4-isomer is uniquely identified by the equivalence of its C3 and C5 carbons.

By employing the integrated analytical workflow described, researchers can confidently verify the specific positional isomer of their compound, ensuring the integrity and reproducibility of their scientific findings.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.
  • Elguero, J., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Khan, M. S. Y., & Khan, R. M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • The Royal Society of Chemistry. (2009). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Sci-Hub. (1981). ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR.
  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Pop, R., et al. (2024).
  • Sgammato, R., et al. (2022).
  • Jimeno, M. L., et al. (2025). ¹H and ¹³C NMR study of perdeuterated pyrazoles.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • YouTube. (2023).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. The guidance herein is synthesized from established principles of laboratory safety, regulatory standards for hazardous waste management, and the known toxicological and chemical properties of its constituent functional groups: pyrazole and tertiary aliphatic amines. Given the absence of a specific, universally published Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated. Therefore, this compound must be managed as a hazardous chemical waste stream.

The foundational principle of this guide is adherence to your institution's specific protocols. Always consult with your Environmental Health and Safety (EHS) department before initiating any disposal procedures to ensure full compliance with local, state, and federal regulations. [1]

Hazard Profile and Risk Assessment

This compound combines two chemical moieties, and its hazard profile is inferred from them:

  • Pyrazole Moiety: The parent compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, a skin irritant, and capable of causing serious eye damage.[2] It is also recognized as being harmful to aquatic life with long-lasting effects.[3]

  • N,N-Diethylamine Moiety: Tertiary aliphatic amines, such as diethylamine and N,N-diethylethanolamine, are often flammable, corrosive substances that can cause severe skin burns and eye damage.[4][5][6] They can also be toxic if inhaled or absorbed through the skin.

Based on this composite structure, it is prudent to assume this compound exhibits similar hazards. All handling and disposal procedures must reflect this heightened risk profile.

Parameter Guideline & Rationale
Predicted Hazards Harmful/Toxic (Oral, Dermal, Inhalation), Corrosive (Skin/Eyes), Environmental Hazard (Aquatic Toxicity).
Required PPE Chemical splash goggles, face shield, appropriate chemical-resistant gloves (e.g., nitrile, neoprene), flame-retardant lab coat, closed-toe shoes.
Waste Container Clearly labeled, chemically compatible (e.g., HDPE or glass), sealed container. Do not use metal containers for amine waste.[7][8]
Primary Disposal Method Collection as hazardous chemical waste for high-temperature incineration by a licensed professional disposal service.[1][3]
Incompatible Waste Streams Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[4][7] Do not mix with other waste streams.

On-Site Waste Management and Accumulation

Proper management begins at the point of generation. All waste containing this compound must be accumulated in a designated Satellite Accumulation Area (SAA).[7][9][10]

Step-by-Step Waste Collection Protocol
  • Container Selection: Select a clean, dry, and chemically compatible container with a secure, vapor-tight screw cap.[8][11] The original product container is often a suitable choice if it is in good condition.[7]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[8][9] The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards: "Toxic," "Corrosive," "Environmental Hazard." [7]

    • An accurate list of all constituents if it is a mixed waste stream.

  • Accumulation:

    • Liquid Waste: Carefully transfer the waste into the labeled container using a funnel.

    • Solid Waste & Contaminated Debris: Place all materials grossly contaminated with the compound, including gloves, weigh boats, pipette tips, and absorbent pads, into a designated solid waste container lined with a chemically compatible bag.[1] This container must also be labeled as hazardous waste.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[8]

    • Store the container in your designated SAA, away from incompatible materials, particularly acids and oxidizers.[7]

    • The SAA must be under the control of the laboratory personnel generating the waste.[12]

Formal Disposal Workflow

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13] The only acceptable method is through your institution's hazardous waste management program.

Disposal Decision Pathway

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Accumulation cluster_2 Institutional Disposal Protocol cluster_3 Final Disposition gen Waste Generated (Liquid, Solid, or Debris) container Select Compatible & Labeled Container gen->container segregate Segregate from Incompatible Waste (e.g., Acids, Oxidizers) container->segregate saa Store Sealed Container in Designated SAA segregate->saa log Maintain Accurate Log of Waste Contents saa->log request Submit Hazardous Waste Pickup Request to EHS log->request pickup EHS or Licensed Contractor Collects Waste request->pickup transport Transport to Licensed Waste Management Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Sources

A Strategic Guide to Personal Protective Equipment for Handling N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine, a substituted ethylamine with a pyrazole moiety, requires a nuanced approach to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our objective is to empower researchers with the knowledge to create a self-validating system of safety for every operation involving this compound.

I. Deconstructing the Hazard Profile: A Tale of Two Moieties

The necessity for stringent PPE protocols stems from the predicted hazards associated with the distinct parts of the this compound molecule.

  • The N,N-Diethylamine Group: This functional group is the primary driver of the compound's corrosive nature. Amines, in general, are alkaline and can cause severe chemical burns to the skin and eyes upon contact.[1][2][3] The volatility of similar low-molecular-weight amines suggests a significant inhalation hazard, potentially leading to respiratory irritation and damage.[3] Furthermore, many organic amines are flammable.[1][2][3]

  • The Pyrazole Ring: Pyrazole and its derivatives can also present significant health risks. They are known to be irritants to the skin and eyes and may cause respiratory irritation.[4][5][6] Some pyrazole-based compounds have been shown to cause organ damage with prolonged or repeated exposure.[5][7] Ingestion of pyrazole-containing substances can be harmful.[4][5][6]

Based on this composite analysis, this compound should be treated as a corrosive, potentially flammable, and toxic substance with a risk of causing severe skin and eye damage, respiratory irritation, and potential long-term health effects.

II. The Core Ensemble: Multi-layered Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) Lab Coat, Safety Goggles, Nitrile Gloves (double-gloving recommended)Protects against incidental skin and eye contact with the solid material.
Solution Preparation and Transfers Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Butyl or Neoprene GlovesProvides enhanced protection against splashes of the potentially corrosive liquid. A face shield is crucial when handling larger volumes.
Running Reactions (Open or Vented System) Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Butyl or Neoprene Gloves, access to a properly functioning chemical fume hoodMitigates the risk of fire and exposure to vapors. All work should be conducted in a chemical fume hood.
Work-up and Purification Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Butyl or Neoprene GlovesProtects against splashes and direct contact with the concentrated product and solvents.
III. A Deeper Dive: Selecting the Right Tools for the Job

Simply wearing PPE is not enough; selecting the correct type of PPE is paramount. The following provides a more detailed rationale for each component of your protective ensemble.

A standard cotton lab coat offers minimal protection against chemical splashes. When working with this compound, a chemical-resistant lab coat made from materials like polyester or a poly-cotton blend is necessary. For procedures with a significant fire risk, such as reactions involving flammable solvents, a flame-resistant lab coat is mandatory.[8]

Given the predicted corrosivity of this compound, eye protection is non-negotiable.

  • Safety Glasses: While offering basic impact protection, they are insufficient for handling this chemical due to the risk of splashes entering from the sides, top, or bottom.

  • Chemical Splash Goggles: These are the minimum requirement for any task involving this compound. They form a complete seal around the eyes, protecting against liquid splashes from all angles.[9]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles whenever there is a significant risk of splashes, such as when transferring liquids, working with reactions under pressure, or handling larger quantities.[8][9]

Glove selection is one of the most critical aspects of handling this chemical. Nitrile gloves, while common in laboratories, may not offer sufficient protection against prolonged exposure to amines.[10]

  • Recommended Glove Types:

    • Butyl Rubber Gloves: Offer excellent resistance to a wide range of chemicals, including corrosive acids, bases, and amines.[11][12]

    • Neoprene Gloves: Provide good resistance to acids, bases, and some organic solvents.[12]

  • Double-Gloving: Wearing two pairs of gloves can provide an extra layer of protection and can be a good practice, especially during high-risk procedures.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] In situations where a fume hood is not available or during a large-scale spill, respiratory protection is essential.

  • Respirator Type: A half-mask or full-face respirator with the appropriate cartridges should be used.

  • Cartridge Selection: A combination cartridge that protects against both organic vapors and amines is recommended. Look for cartridges with a black stripe (for organic vapors) and a green stripe (for ammonia and methylamine).[13][14][15]

IV. Procedural Discipline: The Human Factor

Even the best PPE is ineffective if not used correctly. The following procedural workflows are designed to ensure the integrity of your protective barrier.

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

In the event of a spill, a clear and practiced response plan is essential.

Spill_Response start Spill Occurs alert Alert others in the lab start->alert evacuate Evacuate immediate area if necessary alert->evacuate don_ppe Don appropriate PPE (respirator, chemical-resistant gloves, etc.) evacuate->don_ppe contain Contain the spill with absorbent material don_ppe->contain neutralize Neutralize if appropriate (use a weak acid like citric acid) contain->neutralize cleanup Clean up the spill neutralize->cleanup dispose Dispose of waste in a designated hazardous waste container cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate end Incident Reported decontaminate->end

Caption: Step-by-step workflow for responding to a chemical spill.

V. Disposal and Decontamination: Completing the Safety Cycle

All disposable PPE that has been in contact with this compound should be considered hazardous waste and disposed of accordingly. Reusable PPE, such as face shields and respirators, must be decontaminated according to your institution's safety protocols.

VI. Conclusion: Fostering a Culture of Safety

The safe handling of this compound, and indeed any chemical, is not merely a matter of following rules. It is about understanding the underlying principles of chemical hazards and risk mitigation. By adopting the detailed PPE strategies outlined in this guide, researchers can build a robust and self-validating safety culture that protects not only themselves but also their colleagues and the integrity of their work.

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